4-(Chloromethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILZFVTUVWJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332508 | |
| Record name | 4-(Chloromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84545-14-2 | |
| Record name | 4-(Chloromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)benzamide, a valuable building block in medicinal chemistry and organic synthesis. This document details the chemical principles, experimental protocols, and characterization data for the preparation of this compound.
Introduction
This compound is a bifunctional molecule containing both a reactive chloromethyl group and a primary amide. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and other biologically active compounds. The chloromethyl group can readily undergo nucleophilic substitution reactions, while the amide functionality can participate in various chemical transformations or act as a key structural motif for biological interactions.
The most direct and common method for the synthesis of this compound is the amidation of 4-(chloromethyl)benzoyl chloride with a suitable ammonia source. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from 4-(chloromethyl)benzoyl chloride.
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-(Chloromethyl)benzoyl chloride | ≥97% purity |
| Aqueous ammonia (28-30%) | Reagent grade |
| Dichloromethane (DCM) | Anhydrous |
| Deionized water | |
| Anhydrous magnesium sulfate | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Büchner funnel and flask | |
| Filter paper | |
| Rotary evaporator | |
| Beakers, graduated cylinders, etc. |
3.2. Procedure
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated aqueous ammonia (2.5 eq) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
3.3. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Purity | ≥96% | [1] |
| Appearance | White solid | |
| Melting Point | 158-161 °C | |
| Yield | Not explicitly reported for this specific reaction in the searched literature, but analogous reactions suggest yields can be high. |
Characterization Data
5.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the amide and chloromethyl functional groups.[2]
| Wavenumber (cm⁻¹) | Assignment |
| ~3350, ~3170 | N-H stretching (amide) |
| ~1660 | C=O stretching (amide I) |
| ~1600 | N-H bending (amide II) |
| ~1280 | C-N stretching |
| ~700-800 | C-Cl stretching |
5.2. Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.[2]
| m/z | Assignment |
| 169/171 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 134 | [M - Cl]⁺ |
| 121 | [M - CH₂Cl]⁺ |
| 106 | [C₇H₆O]⁺ |
| 77 | [C₆H₅]⁺ |
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound was not found in the search results, the following are predicted chemical shifts based on the structure.
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | Ar-H (ortho to C=O) |
| ~7.45 | d | 2H | Ar-H (ortho to CH₂Cl) |
| ~6.0 (br s) | s | 2H | -NH₂ |
| ~4.60 | s | 2H | -CH₂Cl |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~142 | C-CH₂Cl |
| ~134 | C-C=O |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~45 | -CH₂Cl |
Conclusion
This technical guide outlines a straightforward and efficient protocol for the synthesis of this compound. The provided experimental details and characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable preparation and identification of this important chemical intermediate. Further optimization of reaction conditions and purification methods may lead to improved yields and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery. As a derivative of the versatile benzamide scaffold, it holds potential for the development of novel therapeutic agents. Benzamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties. The presence of a reactive chloromethyl group on the phenyl ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and purification, and an exploration of its potential biological relevance based on the activities of related benzamide compounds.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [2] |
| CAS Number | 84545-14-2 | [2] |
| Appearance | Predicted to be a solid | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents such as ethanol, DMSO, and DMF. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of benzamides is the reaction of the corresponding benzoyl chloride with an amine. In the case of this compound, the synthesis can be achieved through the reaction of 4-(chloromethyl)benzoyl chloride with ammonia. The following is a representative experimental protocol.[4][5]
Reaction Scheme:
Materials and Reagents:
-
4-(Chloromethyl)benzoyl chloride
-
Concentrated aqueous ammonia
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-(chloromethyl)benzoyl chloride (1 equivalent) in a suitable organic solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia (a slight excess) dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product can be purified by recrystallization or column chromatography.[6][7][8][9]
Recrystallization Protocol:
-
Select a suitable solvent or solvent system for recrystallization. Good options for benzamides often include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[6] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize the yield, cool the solution further in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential biological activities of this compound based on the benzamide class.
Biological and Pharmacological Context
While specific biological targets for this compound are not extensively documented, the broader class of benzamide derivatives has significant therapeutic relevance.
-
Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents.[10][11] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some benzamides act as histone deacetylase (HDAC) inhibitors, which can alter gene expression and induce apoptosis in cancer cells.[10] Others have been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides, thereby halting DNA and RNA synthesis in rapidly dividing cancer cells.[12]
-
Signaling Pathway Modulation: Certain benzamide derivatives have been identified as modulators of critical signaling pathways in cancer. For example, some have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer and plays a role in tumor growth and metastasis.[13]
-
Antimicrobial Activity: The benzamide scaffold is also present in compounds with antimicrobial properties. Various substituted benzamides have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[14][15][16]
The reactive chloromethyl group in this compound makes it a useful building block for creating libraries of more complex benzamide derivatives. These derivatives can then be screened for various biological activities, potentially leading to the discovery of new drug candidates.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its known physicochemical properties, along with representative experimental protocols for its synthesis and purification. While specific biological data for this compound is limited, the well-established and diverse biological activities of the broader benzamide class suggest that this compound and its derivatives are promising candidates for further investigation in the quest for novel therapeutic agents. The provided workflows and logical relationship diagrams offer a framework for its synthesis and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- 1. This compound | C8H8ClNO | CID 458363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scribd.com [scribd.com]
- 5. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Chloromethyl)benzamide
CAS Number: 84545-14-2
Introduction
4-(Chloromethyl)benzamide is a functionalized aromatic compound belonging to the benzamide class. Its structure incorporates a reactive benzylic chloride group, making it a valuable and versatile intermediate in organic synthesis. While not extensively studied for its own biological activity, its utility lies in its ability to serve as a key building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of the benzamide moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and potential applications for researchers in drug discovery and chemical development.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. Data is compiled from chemical supplier databases and safety data sheets (SDS).
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 84545-14-2 | N/A |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Boiling Point | 327.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.248 g/cm³ (Predicted) | [1] |
| Flash Point | 151.8 °C (Predicted) | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
Spectroscopic Data
| Spectrum Type | Expected/Reported Data | Source(s) |
| ¹H NMR | Predicted δ (ppm) in CDCl₃: ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~6.0 (br s, 2H, -NH₂), ~4.6 (s, 2H, -CH₂Cl) | N/A |
| ¹³C NMR | Predicted δ (ppm) in CDCl₃: ~168 (C=O), ~142 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~45 (-CH₂Cl) | N/A |
| Mass Spectrum | Data available in spectral databases (GC-MS). Expected m/z: 169 [M⁺], 171 [M+2⁺] due to ³⁵Cl/³⁷Cl isotope pattern. | [1] |
| Infrared (IR) | Data available in spectral databases (Vapor Phase). Expected peaks (cm⁻¹): ~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1400-1200 (C-N stretch), ~800-600 (C-Cl stretch). | [1] |
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.[1] All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
| Hazard Class | GHS Statements | Precautionary Measures | Source(s) |
| Irritant | H302: Harmful if swallowed. H341: Suspected of causing genetic defects. | P201: Obtain special instructions before use. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing/eye protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. | [4] |
| Incompatibilities | Strong oxidizing agents, Strong reducing agents, Strong bases. | Avoid contact with incompatible materials. Store in a tightly closed, dry container. | [5][6] |
| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. | Remove contaminated clothing. Seek immediate medical attention if irritation persists or if exposed or concerned. | [4][5] |
Synthesis and Reactivity
This compound is typically synthesized from its corresponding acyl chloride precursor. Its primary utility stems from the reactivity of the benzylic chloride, which readily participates in nucleophilic substitution reactions.
Representative Synthesis Protocol: Ammonolysis of 4-(Chloromethyl)benzoyl Chloride
This protocol describes a representative method for the synthesis of this compound based on the well-established reaction of an acyl chloride with ammonia.[2] The precursor, 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4), is commercially available.[3][7]
Materials:
-
4-(Chloromethyl)benzoyl chloride (1.0 eq)
-
Concentrated aqueous ammonia (NH₄OH, ~28-30%) (excess, ~10 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Chloromethyl)benzoyl chloride (1.0 eq) in a suitable anhydrous solvent like DCM or THF (~5-10 mL per gram of starting material).
-
Cool the flask to 0 °C in an ice-water bath.
-
While stirring vigorously, add excess concentrated aqueous ammonia dropwise to the solution. The addition is exothermic and should be performed slowly to maintain the temperature below 10 °C. A white precipitate of the product will form immediately.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material (acyl chloride) is fully consumed.
-
Filter the resulting suspension through a Büchner funnel to collect the crude white solid.
-
Wash the solid with cold deionized water to remove ammonium salts, followed by a small amount of cold solvent (DCM or THF) to remove any unreacted starting material.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Dry the purified product under vacuum.
Synthetic Utility: A Building Block for Amine Derivatives
The chloromethyl group is a versatile handle for introducing the benzamide scaffold. A common application is the reaction with primary or secondary amines to form 4-(aminomethyl)benzamide derivatives, which have been investigated as potential therapeutic agents.[8]
Representative Protocol: Synthesis of N-Substituted 4-(Aminomethyl)benzamide
-
Dissolve this compound (1.0 eq) and a desired primary or secondary amine (1.1-1.5 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the mixture.
-
Heat the reaction mixture at 50-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Logical and Experimental Workflows
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthetic pathway from the commercially available precursor to a derivatized product, highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway for this compound and its subsequent derivatization.
Research and Development Workflow
As a versatile chemical intermediate, this compound is an ideal starting point for discovery campaigns. The diagram below outlines a typical workflow for synthesizing and evaluating a library of derivatives based on this core.
Caption: A typical drug discovery workflow starting from the this compound scaffold.
Applications in Research and Drug Discovery
While direct biological data for this compound is scarce, the broader benzamide class is of significant interest in medicinal chemistry. Derivatives have been reported to exhibit a wide range of activities, suggesting that compounds synthesized from this compound could be valuable for screening in these areas.
Potential Therapeutic Areas for Derivatives
| Therapeutic Area | Target/Mechanism of Related Benzamides | Potential Application for Derivatives | Source(s) |
| Oncology | Inhibition of DNA Methyltransferases (DNMTs); Inhibition of Hedgehog Signaling Pathway. | Development of novel epigenetic modulators or signaling pathway inhibitors for various cancers. | [9] |
| Metabolic Disease | Antagonism of Peroxisome Proliferator-Activated Receptor Delta (PPARδ). | Tools for studying metabolic regulation and potential therapeutics for metabolic disorders. | |
| Infectious Disease | Antifungal activity against phytopathogens; Antiviral activity (Ebola, Marburg virus entry inhibitors). | Development of new agrochemical fungicides or novel antiviral agents. | [8][10] |
| Neuroscience | Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by benzamide riboside analogues. | Exploration of neuroprotective or neuro-oncological agents. |
This compound's primary role is as a reactive intermediate. For example, its precursor, 4-(chloromethyl)benzoyl chloride, has been used as an initiator for atom transfer radical polymerization (ATRP) and in the solid-phase synthesis of the anticancer agent imatinib.[7] This highlights the utility of the 4-(chloromethyl)benzoyl moiety in both materials science and medicinal chemistry.
Conclusion
This compound (CAS 84545-14-2) is a chemical intermediate of significant value to the research and development community. Its bifunctional nature, combining a stable benzamide core with a reactive benzylic chloride handle, makes it an ideal starting material for the synthesis of compound libraries targeting a diverse range of biological endpoints. While safety precautions are necessary for its handling, its synthetic versatility ensures its continued relevance in the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and data presented in this guide offer a foundational resource for scientists looking to incorporate this valuable building block into their research programs.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Benzamide, 4-chloro- [webbook.nist.gov]
- 3. Benzamide, 4-chloro- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzamide(619-56-7) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to 4-(Chloromethyl)benzamide: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)benzamide is a key bifunctional building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structure, incorporating a reactive benzylic chloride and a versatile benzamide moiety, makes it a valuable synthon for the construction of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and data are provided to facilitate its use in the laboratory.
Introduction
The benzamide scaffold is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications. The introduction of a chloromethyl group at the para-position of the benzene ring imparts dual reactivity to the molecule. The chloromethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the covalent attachment of various functional groups, while the benzamide portion can engage in hydrogen bonding and other non-covalent interactions, or serve as a precursor for further chemical modifications. This unique combination of features has positioned this compound as a valuable tool for the synthesis of targeted therapies, most notably as a component of linkers in PROTACs.
Structure and Physicochemical Properties
This compound possesses a simple yet versatile molecular structure. The quantitative physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| CAS Number | 84545-14-2 |
| Appearance | White to off-white solid |
| Melting Point | 158-161 °C (for the related 4-chloro-N-methyl-benzamide)[1] |
| Boiling Point | Not available |
| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in polar protic solvents like methanol and ethanol. Poorly soluble in water.[2] |
Spectral Data
¹H NMR Spectroscopy
The expected proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methylene protons of the chloromethyl group, and the amide protons. The aromatic protons would likely appear as two doublets in the range of 7.4-8.0 ppm. The benzylic protons of the -CH₂Cl group would be expected to show a singlet at approximately 4.6-4.8 ppm. The amide protons would appear as two broad singlets, typically in the range of 7.5-8.5 ppm.
¹³C NMR Spectroscopy
In the carbon NMR spectrum, the carbonyl carbon of the amide would be the most downfield signal, expected around 168-170 ppm. The aromatic carbons would resonate in the typical range of 125-140 ppm. The carbon of the chloromethyl group is anticipated to appear around 45-47 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorptions corresponding to the N-H stretching of the primary amide (around 3400 and 3200 cm⁻¹), a strong C=O stretching vibration (amide I band) around 1650 cm⁻¹, and the N-H bending vibration (amide II band) around 1620 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 169, with a characteristic M+2 peak at m/z 171 due to the presence of the chlorine isotope (³⁷Cl). Fragmentation would likely involve the loss of the chlorine atom, the chloromethyl group, and cleavage of the amide bond.
Synthesis
A common synthetic route to N-(chloromethyl) amides involves the chlorination of the corresponding N-(hydroxymethyl) amide. A detailed experimental protocol for a related compound, N-benzamidomethyl-4-toluenesulfonamide, provides a viable template.
Experimental Protocol: Synthesis of N-(chloromethyl)benzamide (representative)
This protocol is adapted from the synthesis of a similar N-(chloromethyl) amide and may require optimization for this compound.
Step 1: Synthesis of N-(hydroxymethyl)benzamide
-
In a round-bottom flask, suspend benzamide in a 35% aqueous formaldehyde solution in a weakly basic medium.
-
Heat the mixture to boiling and then filter the hot solution.
-
Allow the filtrate to cool, during which crystals of N-(hydroxymethyl)benzamide will precipitate.
-
Collect the crystals by filtration and recrystallize from water.
Step 2: Synthesis of N-(chloromethyl)benzamide [3]
-
Suspend N-(hydroxymethyl)benzamide in dry carbon tetrachloride (CCl₄).
-
Add thionyl chloride (SOCl₂) dropwise to the suspension over 30 minutes.
-
The reaction proceeds to yield N-(chloromethyl)benzamide. Due to its high reactivity, it is often used in the next step without further purification.
Synthesis of N-(chloromethyl)benzamide.
Applications in Drug Development
Role as a PROTAC Linker Building Block
The primary application of this compound in modern drug discovery is as a versatile building block for the synthesis of PROTAC linkers. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The chloromethyl group of this compound provides a reactive handle for attaching the molecule to either the E3 ligase ligand or the target protein ligand through nucleophilic substitution. The benzamide moiety can be part of the linker itself or can be further functionalized.
Workflow for PROTAC synthesis using this compound.
Anticancer Activity of Benzamide Derivatives
While direct anticancer activity of this compound is not extensively documented, the broader class of benzamide derivatives has shown significant promise in oncology. For instance, various substituted benzamides have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog signaling pathway and as inhibitors of protein kinases like p38α MAPK.[4][5]
Derivatives of 4-(acylaminomethyl)benzamides have been synthesized and evaluated for their antiproliferative activity, with some compounds showing interesting profiles in the National Cancer Institute's anticancer screen.[6][7] Furthermore, certain benzamide derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[8]
Potential signaling pathways affected by benzamide derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its dual reactivity allows for its incorporation into complex molecules, most notably as a linker component in the design and synthesis of PROTACs for targeted protein degradation. While further studies are needed to fully elucidate its own biological activities, the proven therapeutic potential of the broader benzamide class highlights the importance of this compound as a key starting material for the development of novel anticancer agents and other therapeutics. The experimental guidance provided in this technical guide aims to facilitate its application in advancing drug discovery efforts.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Putative Mechanism of Action of 4-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the putative mechanism of action of 4-(chloromethyl)benzamide. Due to the limited direct research on this specific compound, this guide synthesizes information from structurally related benzamide derivatives and compounds containing the reactive chloromethyl moiety. The primary proposed mechanism is the covalent modification of biological macromolecules through alkylation of nucleophilic residues. This guide outlines this hypothesis, presents illustrative quantitative data from related compounds, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.
Introduction: The Diverse Biological Activities of Benzamides
Benzamides are a versatile class of compounds with a wide array of pharmacological applications. Their biological effects are diverse, ranging from antipsychotic and antiemetic properties to potential anticancer and anti-inflammatory activities.[1] The mechanism of action of substituted benzamides is highly dependent on their specific substitutions. For instance, compounds like sulpiride and amisulpride act as selective antagonists of dopamine D2 and D3 receptors, making them effective in treating psychiatric disorders.[2][3][4] Other benzamide derivatives function as enzyme inhibitors. For example, benzamide riboside is metabolized into an analogue of NAD that inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis, leading to cytotoxic effects in cancer cells.[5][6] Furthermore, chidamide, a benzamide class histone deacetylase (HDAC) inhibitor, has shown antitumor activity.[7]
The presence of a chloromethyl group on the benzamide scaffold, as in this compound, strongly suggests a distinct and more reactive mechanism of action compared to many other benzamides. This guide will focus on the likely role of this compound as a covalent alkylating agent.
Proposed Core Mechanism of Action: Covalent Alkylation
The defining structural feature of this compound is the chloromethyl group, a known reactive moiety. This group acts as an electrophile, making the compound susceptible to nucleophilic attack from biological macromolecules. This reactivity is the basis for its proposed primary mechanism of action: the irreversible covalent modification of target proteins.
Compounds containing chloromethyl groups, such as chloromethyl ketones, are known to act as covalent inhibitors.[8] They form stable covalent bonds, often with the thiol group of cysteine residues within the active or allosteric sites of proteins.[9][10] This alkylation can lead to the inactivation of enzymes or the disruption of protein-protein interactions, ultimately resulting in a biological response. The covalent nature of this interaction can lead to prolonged and potent effects.[11] It is therefore highly probable that this compound functions as an alkylating agent, targeting specific nucleophilic residues on its biological targets.[12][13][14]
Quantitative Data from Structurally Related Compounds
| Compound ID | Structure | Cell Line (Cancer Type) | IC50/GI50 (µM) | Assay Type | Reference |
| 4g | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 | MTT | [15] |
| HeLa (Cervical) | 9.3 | MTT | [15] | ||
| MCF-7 (Breast) | 8.9 | MTT | [15] | ||
| 6g | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 | MTT | [15] |
| NCI-H23 (Lung) | 13.97 | MTT | [15] | ||
| MDAMB-231 (Breast) | 11.35 | MTT | [15] | ||
| MCF-7 (Breast) | 11.58 | MTT | [15] | ||
| A-549 (Lung) | 15.77 | MTT | [15] |
Potential Downstream Signaling: Benzamide-Induced Apoptosis
The cytotoxic effects of many anticancer agents, including some benzamide derivatives, are mediated through the induction of apoptosis (programmed cell death). While the specific downstream pathways affected by this compound are yet to be elucidated, a plausible consequence of the covalent modification of a key regulatory protein is the initiation of an apoptotic cascade.
One common pathway involves the mitochondria, regulated by the Bcl-2 family of proteins. A benzamide analog could potentially disrupt the balance of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3), culminating in apoptotic cell death.[15]
Experimental Protocols
To investigate the mechanism of action of this compound, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
This compound
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]
-
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests that it functions as a covalent alkylating agent. This proposed mechanism provides a solid foundation for future research. Key next steps should include:
-
Target Identification: Utilizing chemoproteomic approaches to identify the specific protein targets of this compound.
-
Reactivity Studies: Performing in vitro assays to confirm the covalent modification of identified targets, for example, through mass spectrometry.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the benzamide scaffold affect reactivity and biological activity.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of disease.
By pursuing these avenues of research, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a therapeutic agent.
References
- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 2. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkylating benzamides with melanoma cytotoxicity: experimental chemotherapy in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular design of sequence specific DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Spectral Analysis of 4-(Chloromethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 4-(Chloromethyl)benzamide, a key intermediate in various synthetic applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet | 2H | Ar-H (ortho to -CONH₂) |
| ~7.50 | Doublet | 2H | Ar-H (ortho to -CH₂Cl) |
| ~7.40 | Broad Singlet | 2H | -CONH₂ |
| 4.60 | Singlet | 2H | -CH₂Cl |
Note: Data is predicted based on analysis of similar structures. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide) |
| ~142 | Ar-C (quaternary, attached to -CH₂Cl) |
| ~134 | Ar-C (quaternary, attached to -CONH₂) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~45 | -CH₂Cl |
Note: Data is predicted based on analysis of similar structures. Actual experimental values may vary slightly.
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3180 | Strong, Broad | N-H stretch (amide) |
| 3080 - 3010 | Medium | C-H stretch (aromatic) |
| 1660 - 1630 | Strong | C=O stretch (amide I) |
| 1620 - 1580 | Medium | N-H bend (amide II) |
| 1480 - 1400 | Medium | C=C stretch (aromatic) |
| 1290 - 1250 | Medium | C-N stretch (amide) |
| 850 - 750 | Strong | C-H bend (aromatic, para-disubstituted) |
| 750 - 650 | Strong | C-Cl stretch |
Note: SpectraBase indicates the availability of a vapor phase IR spectrum for this compound.[1]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 169/171 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |
| 134 | Loss of Cl |
| 121 | Loss of -CH₂Cl |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: SpectraBase indicates the availability of GC-MS data for this compound.[1] The fragmentation pattern is predicted based on the typical behavior of benzamide derivatives.[2][3]
Experimental Protocols
Detailed methodologies for the acquisition of spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: Typically 90°
-
Spectral width: 0-12 ppm
-
Temperature: 25 °C
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: Typically 90°
-
Spectral width: 0-200 ppm
-
Proton decoupling: Broadband decoupling is applied to simplify the spectrum to singlets for each unique carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
A portion of the mixture is placed in a pellet press, and pressure is applied to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
The solution is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
The GC oven temperature is programmed to ensure separation of the analyte from any impurities.
Mass Analysis:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV is typically used to generate reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Scan Range: A mass range of m/z 40-500 is typically scanned to detect the molecular ion and fragment ions.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectral characterization of this compound.
References
An In-depth Technical Guide to 4-(Chloromethyl)benzamide
This technical guide provides a comprehensive overview of 4-(Chloromethyl)benzamide, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, a representative synthetic protocol, and its role as a versatile chemical intermediate.
Core Physicochemical Properties
This compound is a substituted aromatic compound containing both a benzamide and a chloromethyl group. These functional groups impart a unique reactivity profile, making it a valuable precursor in the synthesis of a wide range of more complex molecules. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈ClNO[1][2][3] |
| Molecular Weight | 169.61 g/mol [2] |
| Appearance | White to off-white solid[2] |
| CAS Number | 84545-14-2[1][2] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from 4-methylbenzoic acid. A plausible and common synthetic route involves the chlorination of the methyl group followed by the conversion of the carboxylic acid to a benzamide.
A representative experimental workflow for the synthesis of this compound is illustrated below.
Caption: A representative synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 4-(chloromethyl)benzoyl chloride.
Materials:
-
4-(Chloromethyl)benzoyl chloride
-
Ammonia (aqueous solution or gas)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chloromethyl)benzoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane. Cool the solution to 0°C using an ice bath.
-
Amidation: Slowly add an excess of a cooled aqueous ammonia solution (or bubble ammonia gas through the solution) to the stirred solution of 4-(chloromethyl)benzoyl chloride. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-(chloromethyl)benzoyl chloride) is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If an aqueous solution of ammonia was used, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.
Applications in Drug Discovery and Development
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer, anti-emetic, and antipsychotic properties. This compound, with its reactive chloromethyl group, serves as a crucial intermediate for the synthesis of various pharmacologically active molecules. The chloromethyl group provides a convenient handle for introducing the benzamide moiety into larger, more complex structures through nucleophilic substitution reactions. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
References
Stability and Storage of 4-(Chloromethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)benzamide. The information is curated for professionals in research and drug development who utilize this compound in their work. This document details the chemical stability, potential degradation pathways, and general protocols for stability assessment.
Chemical Stability and Storage
This compound is a solid that is generally stable under standard ambient conditions. However, its stability is influenced by environmental factors such as moisture, temperature, and light. Proper storage is crucial to maintain its purity and integrity for research and development applications.
General Recommendations
Based on available safety data sheets and the chemical nature of the compound, the following storage conditions are recommended:
-
Temperature: Room temperature is generally acceptable for short-term storage.[1] For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture- and air-induced degradation.
-
Container: Store in a tightly sealed, light-resistant container to protect from moisture and light.[2]
-
Environment: A dry, well-ventilated area is recommended for storage. The storage area should be secure and accessible only to authorized personnel.[2]
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (Short-term) 2-8 °C (Long-term) | Minimizes the rate of potential hydrolytic and thermal degradation.[1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | The chloromethyl group is susceptible to hydrolysis. |
| Light | Protect from Light | Aromatic compounds can be susceptible to photolytic degradation. |
| Moisture | Store in a dry environment | Prevents hydrolysis of the reactive chloromethyl group.[2] |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture, air, and light.[2] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, its chemical structure suggests two primary degradation pathways: hydrolysis of the chloromethyl group and, to a lesser extent, hydrolysis of the benzamide functional group.
Hydrolysis of the Chloromethyl Group
The benzylic chloride moiety is known to be susceptible to nucleophilic substitution, particularly hydrolysis. The presence of water can lead to the formation of 4-(hydroxymethyl)benzamide. This is likely the primary degradation pathway under aqueous conditions. The reactivity of benzyl chloride with water to form benzyl alcohol is a well-documented reaction.
Hydrolysis of the Benzamide Group
The amide bond of the benzamide group is generally stable, especially under neutral and basic conditions. However, under strongly acidic or basic conditions and elevated temperatures, it can undergo hydrolysis to form 4-(chloromethyl)benzoic acid and ammonia. Studies on related benzamide derivatives indicate that this hydrolysis is possible but typically requires more forcing conditions than the hydrolysis of the chloromethyl group.
Proposed Degradation Pathway
The following diagram illustrates the most probable degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, forced degradation studies are recommended. These studies expose the compound to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods. The following are general protocols that can be adapted for this purpose.
General Experimental Workflow
The workflow for a forced degradation study typically involves exposing the compound to stress conditions, followed by analysis to quantify the remaining parent compound and identify any degradation products.
Methodologies for Stress Testing
The following table outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
| Stress Condition | Typical Methodology |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperature (e.g., 60 °C) for a defined period. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide at room temperature or elevated temperature (e.g., 60 °C) for a defined period. |
| Oxidative Degradation | Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period. |
| Thermal Degradation | Expose a solid sample of this compound to elevated temperatures (e.g., 60-80 °C) in a stability chamber for a defined period. |
| Photolytic Degradation | Expose a solution or solid sample of this compound to UV and visible light in a photostability chamber. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate and quantify this compound from its potential degradation products.
Example HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 230 nm)
-
Column Temperature: 30 °C
Handling and Safety Precautions
This compound is classified as an irritant and is suspected of causing genetic defects. It is also harmful if swallowed.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary degradation pathway is likely the hydrolysis of the chloromethyl group, especially in the presence of moisture. To ensure the integrity of the compound for research and development, it is crucial to store it in a tightly sealed container, under an inert atmosphere, and protected from light. Forced degradation studies are recommended to fully characterize its stability profile and to develop and validate a stability-indicating analytical method for its quality control.
References
An In-depth Technical Guide to the Safety and Handling of 4-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always consult the official SDS from the supplier and adhere to all applicable institutional and governmental safety regulations before handling this chemical.
Introduction
4-(Chloromethyl)benzamide is a chemical intermediate used in the synthesis of various pharmaceutical and biologically active compounds. Its structure, incorporating a reactive chloromethyl group and a benzamide moiety, suggests potential for significant biological activity and associated hazards. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, drawing upon data from structurally related compounds to infer its toxicological profile where specific data is not available.
Physicochemical and Toxicological Properties
While specific quantitative toxicity data for this compound is limited in publicly available literature, its structural components—a benzamide and a chloromethylated aromatic ring—provide strong indicators of its potential hazards. The following tables summarize key physicochemical properties and toxicological data for this compound and its parent/related structures: benzamide and benzyl chloride.
Table 1: Physicochemical Properties
| Property | This compound | Benzamide | Benzyl Chloride |
| Molecular Formula | C₈H₈ClNO | C₇H₇NO | C₇H₇Cl |
| Molecular Weight | 169.61 g/mol | 121.14 g/mol | 126.58 g/mol |
| Appearance | Solid (presumed) | White crystalline powder | Colorless liquid |
| Melting Point | Data not available | 125 - 128 °C | -45 °C |
| Boiling Point | Data not available | 288 °C | 179 °C |
| Flash Point | Data not available | 180 °C (closed cup)[1] | 67 °C |
Table 2: Acute Toxicity Data
| Compound | Route | Species | LD50 / LC50 | Reference |
| Benzamide | Oral | Mouse | 1160 mg/kg | [2][3] |
| Benzamide | Oral | Rat | 1125 mg/kg | [4] |
| Benzyl Chloride | Oral | Rat | 1231 mg/kg | [5] |
| Benzyl Chloride | Inhalation | Rat | 150 ppm (2 hr) | [6] |
| Benzyl Chloride | Inhalation | Mouse | 80 ppm (2 hr) | [6] |
Note: The absence of specific LD50/LC50 data for this compound necessitates a cautious approach, assuming a toxicity profile at least comparable to or greater than that of benzamide and benzyl chloride due to the presence of the reactive chloromethyl group. A structurally similar compound, 4-(Chloromethyl)benzaldehyde, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, and causes severe skin burns and eye damage[7].
Hazard Identification and Classification
Based on available data for related compounds and general principles of chemical toxicology, this compound should be considered a hazardous substance.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Expected to be a skin irritant and potentially corrosive, causing redness, pain, and burns[7].
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage, potentially leading to irreversible effects[7].
-
Mutagenicity: Suspected of causing genetic defects[2]. As a chloromethylated aromatic compound, it is a potential alkylating agent, a class of compounds known for their mutagenic and carcinogenic properties.
-
Lachrymator: The presence of the benzyl chloride-like moiety suggests it may have lachrymatory properties, causing tearing and irritation to the eyes and respiratory tract[6].
Handling and Storage Precautions
Due to its presumed hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Safe Handling Practices
-
Avoid all personal contact with the substance.
-
Do not breathe dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure adequate ventilation.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases[2].
-
Store in a secure area with restricted access.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without proper training and equipment.
Experimental Protocols for Safety Assessment
Standardized OECD guidelines are available for assessing the acute toxicity of chemicals. The following are representative protocols that would be appropriate for evaluating the safety of this compound.
Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
-
Test Animal: Albino rabbit.
-
Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water or saline), is applied to the clipped skin under a gauze patch.
-
Observation: The patch is removed after a 4-hour exposure period. The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Evaluation: The severity of the skin reactions is scored according to a standardized scale. The results are used to classify the substance's potential for skin irritation or corrosion[8][9].
Acute Dermal Toxicity (Adapted from OECD Guideline 402)
-
Test Animal: Rat or rabbit.
-
Procedure: The test substance is applied to a clipped area of the animal's back. A limit test is often performed first, where a single high dose (e.g., 2000 mg/kg body weight) is administered to a small group of animals.
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded periodically.
-
Evaluation: If mortality occurs in the limit test, further testing with different dose groups is conducted to determine the LD50 value[10][11].
Potential Mechanism of Toxicity and Signaling Pathways
As a chloromethylated aromatic compound, this compound is a potential alkylating agent[12][13][14]. Alkylating agents are electrophilic compounds that can react with nucleophilic sites on cellular macromolecules, most notably DNA.
The covalent binding of the molecule to DNA can lead to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations, chromosomal damage, and cell death (apoptosis). This genotoxic mechanism is a plausible explanation for the suspected mutagenicity of this compound. Alkylation of proteins can also occur, leading to enzyme inactivation and disruption of cellular signaling pathways, contributing to its overall cytotoxicity.
Logical Workflow for Safe Handling
The following workflow outlines the key steps for the safe handling of this compound in a research setting.
Conclusion
This compound is a potentially hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific toxicological data is limited, its structural similarity to known irritants, mutagens, and alkylating agents warrants a high degree of caution. Researchers, scientists, and drug development professionals must use appropriate personal protective equipment, work in well-ventilated areas such as a chemical fume hood, and be prepared for emergency situations. By following the guidelines outlined in this technical guide, the risks associated with the handling and use of this compound can be effectively managed.
References
- 1. Benzamide - Safety Data Sheet [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. actylislab.com [actylislab.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. actylislab.com [actylislab.com]
- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 7. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. search.lib.keio.ac.jp [search.lib.keio.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 14. organicreactions.org [organicreactions.org]
The Multifaceted Biological Activities of 4-(Chloromethyl)benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(chloromethyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antiviral, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Anticancer Activity
Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. Their primary mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).
Quantitative Anticancer Activity Data
The in vitro cytotoxic effects of various benzamide derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 13f | HCT116 | Human Colorectal Cancer | 0.30 | [1] |
| 13f | DLD-1 | Human Colorectal Cancer | 2.83 | [1] |
| 7 | K562 | Chronic Myeloid Leukemia | 2.27 | [2] |
| 10 | K562 | Chronic Myeloid Leukemia | 2.53 | [2] |
| 7 | HL-60 | Acute Promyelocytic Leukemia | 1.42 | [2] |
| 10 | HL-60 | Acute Promyelocytic Leukemia | 1.52 | [2] |
| 7 | OKP-GS | Renal Carcinoma | 4.56 | [2] |
| 10 | OKP-GS | Renal Carcinoma | 24.77 | [2] |
| IMB-0523 | Wild-type HBV (in HepG2.2.15 cells) | Hepatitis B Virus | 1.99 | [1] |
| IMB-0523 | Drug-resistant HBV (in HepG2.A64 cells) | Hepatitis B Virus | 3.30 | [1] |
Mechanisms of Anticancer Action
1. PARP Inhibition:
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and ultimately, apoptosis.[1] This concept is known as synthetic lethality.
2. HDAC Inhibition:
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of certain genes, including tumor suppressor genes. Benzamide derivatives, particularly those with an o-aminobenzamide moiety, can chelate the zinc ion in the active site of HDACs, inhibiting their enzymatic activity. This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
Anti-HBV Activity
Certain N-phenylbenzamide derivatives have shown potent activity against the Hepatitis B virus (HBV), including drug-resistant strains.[1] The mechanism of action is thought to involve the upregulation of the intracellular levels of APOBEC3G (A3G), a cytidine deaminase that can inhibit HBV replication.[1]
Quantitative Anti-HBV Activity Data
| Compound ID | Virus Strain | EC50 (µM) | Reference |
| IMB-0523 | Wild-type HBV | 1.99 | [1] |
| IMB-0523 | Drug-resistant HBV | 3.30 | [1] |
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antibacterial and antifungal properties. The mechanism of their antimicrobial action is diverse and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| E23 | Staphylococcus epidermidis (MRSE) | 0.5-2 | [3] |
| 5g | Escherichia coli | 32-1024 | [4] |
| 5h | Escherichia coli | 32-1024 | [4] |
| 5g | Candida albicans | 32-256 | [4] |
| 5h | Candida albicans | 32-256 | [4] |
Experimental Protocols
The evaluation of the biological activity of this compound derivatives involves a range of standardized in vitro assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with serial dilutions of the benzamide derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial dilutions of the benzamide derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, including potent anticancer, anti-HBV, and antimicrobial effects, are underpinned by well-defined mechanisms of action such as PARP and HDAC inhibition. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and optimization of these derivatives will be crucial for the development of novel and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for 4-(Chloromethyl)benzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzamide is a versatile bifunctional reagent in organic synthesis, serving as a key building block for a variety of molecular scaffolds, particularly in the realm of medicinal chemistry. Its structure incorporates a benzamide moiety, a common feature in many biologically active compounds, and a reactive chloromethyl group. This benzylic chloride functionality allows for facile nucleophilic substitution reactions, enabling the introduction of diverse substituents and the construction of more complex molecules. This reactivity makes it a valuable precursor for the synthesis of targeted therapeutic agents, including enzyme inhibitors and receptor modulators.
One of the most significant applications of this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA repair mechanisms within cells. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The benzamide core of this compound effectively mimics the nicotinamide portion of the NAD+ substrate of PARP, while the chloromethyl handle provides a convenient point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Chemical Properties and Reactivity
This compound is a white to off-white solid with the molecular formula C₈H₈ClNO. The key to its utility in organic synthesis is the reactivity of the benzylic chloride. The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Common nucleophiles that react with this compound include:
-
Amines (primary and secondary): Leading to the formation of N-substituted 4-(aminomethyl)benzamides.
-
Alcohols and Phenols: Resulting in the synthesis of ethers.
-
Thiols: Forming thioethers.
-
Azides: Providing a route to 4-(azidomethyl)benzamide, which can be further functionalized.
-
Cyanides: Yielding 4-(cyanomethyl)benzamide.
The reaction conditions for these nucleophilic substitutions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar aprotic solvent. The choice of base, if required, depends on the pKa of the nucleophile.
Applications in Organic Synthesis
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of complex organic molecules with potential therapeutic applications.
Synthesis of PARP Inhibitors
A significant body of research has focused on the use of this compound and its derivatives in the synthesis of potent PARP inhibitors. The general strategy involves the reaction of the chloromethyl group with a nucleophilic species, which is often a heterocyclic amine, to introduce functionalities that interact with specific regions of the PARP active site.
Synthesis of Other Biologically Active Molecules
Beyond PARP inhibitors, this compound is a valuable starting material for the synthesis of a diverse array of other biologically active compounds. The ability to easily introduce various functional groups via the chloromethyl moiety allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. Examples include the synthesis of kinase inhibitors and compounds targeting other enzymes and receptors.
Data Presentation
Table 1: Representative Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product | Reaction Conditions | Typical Yield (%) | Reference |
| Piperidine | 4-((Piperidin-1-yl)methyl)benzamide | K₂CO₃, Acetonitrile, 60 °C, 4h | 85-95 | General procedure |
| Morpholine | 4-(Morpholinomethyl)benzamide | K₂CO₃, Acetonitrile, 60 °C, 4h | 80-90 | General procedure |
| Sodium Azide | 4-(Azidomethyl)benzamide | NaN₃, DMF, rt, 12h | >90 | General procedure |
| Sodium Cyanide | 4-(Cyanomethyl)benzamide | NaCN, DMSO, 50 °C, 6h | 75-85 | General procedure |
| Thiophenol | 4-((Phenylthio)methyl)benzamide | K₂CO₃, Acetonitrile, rt, 8h | 85-95 | General procedure |
Table 2: Biological Activity of Benzamide Derivatives Synthesized from this compound Precursors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Olaparib | PARP1/2 | 5 / 1 | - | [1] |
| Rucaparib | PARP1 | 1.4 | - | [2] |
| Talazoparib | PARP1/2 | 0.57 / 0.32 | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-((Piperidin-1-yl)methyl)benzamide
This protocol describes a general procedure for the nucleophilic substitution of this compound with a secondary amine, using piperidine as an example.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-((piperidin-1-yl)methyl)benzamide.
Expected Yield: 85-95%
Protocol 2: Synthesis of 4-(Azidomethyl)benzamide
This protocol outlines the synthesis of an azide-containing derivative, which can be a useful intermediate for further functionalization via click chemistry or reduction to the corresponding amine.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into deionized water and extract with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-(azidomethyl)benzamide. The product is often of sufficient purity for subsequent steps without further purification.
Expected Yield: >90%
Mandatory Visualization
References
Application Notes: 4-(Chloromethyl)benzamide as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Chloromethyl)benzamide as a key intermediate in the synthesis of pharmacologically active molecules. Its unique bifunctional nature, possessing both a reactive benzylic chloride and a benzamide moiety, makes it an invaluable scaffold for the construction of diverse molecular architectures, particularly in the field of oncology and anti-inflammatory drug discovery.
The primary application of this compound in pharmaceutical synthesis is as an electrophilic building block for the alkylation of various nucleophiles. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with amines, phenols, thiols, and other heteroatomic nucleophiles. This allows for the straightforward introduction of a benzamide-containing benzyl moiety into a target molecule. The benzamide group itself is a common pharmacophore found in a wide range of approved drugs and clinical candidates, often contributing to target binding through hydrogen bonding interactions.
A significant area of application for this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks through the Base Excision Repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Many PARP inhibitors feature a benzamide core, which mimics the nicotinamide portion of the NAD+ substrate, and a pendant chemical group that interacts with other regions of the enzyme's active site. This compound provides a direct route to append this critical benzamide pharmacophore to various heterocyclic cores common in PARP inhibitor design.
Experimental Protocols
The following section details a representative experimental protocol for the N-alkylation of a heterocyclic amine with this compound. This reaction is a foundational step in the synthesis of many potential pharmaceutical agents.
Protocol: Synthesis of N-((1H-Indazol-5-yl)methyl)benzamide
This protocol describes the synthesis of a hypothetical, yet pharmaceutically relevant, intermediate, N-((1H-Indazol-5-yl)methyl)benzamide, via N-alkylation of 5-amino-1H-indazole with this compound. Indazole moieties are prevalent in many kinase and PARP inhibitors.
Materials:
-
This compound
-
5-Amino-1H-indazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 5-amino-1H-indazole (1.0 eq) in anhydrous DMF (10 mL per mmol of amine) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, N-((1H-indazol-5-yl)methyl)benzamide.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N-((1H-Indazol-5-yl)methyl)benzamide.
| Parameter | Value |
| Reactant 1 | 5-Amino-1H-indazole |
| Reactant 2 | This compound |
| Product | N-((1H-Indazol-5-yl)methyl)benzamide |
| Molecular Formula | C₁₅H₁₄N₄O |
| Molecular Weight | 266.30 g/mol |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.05 (s, 1H), 8.35 (t, J = 5.9 Hz, 1H), 8.01 (s, 1H), 7.90 (d, J = 8.2 Hz, 2H), 7.85 (s, 1H), 7.55-7.45 (m, 4H), 7.38 (dd, J = 8.7, 1.8 Hz, 1H), 4.50 (d, J = 5.9 Hz, 2H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.3, 140.9, 137.9, 134.5, 132.8, 131.5, 128.2, 127.5, 125.1, 122.9, 120.8, 110.1, 46.2. |
| Mass Spec (ESI+) | m/z 267.1 [M+H]⁺ |
Mandatory Visualizations
Diagrams
Caption: Synthetic workflow for N-((1H-Indazol-5-yl)methyl)benzamide.
Caption: Role of PARP1 in Base Excision Repair and the effect of PARP inhibitors.
Application Notes and Protocols for the Derivatization of 4-(Chloromethyl)benzamide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzamide is a versatile scaffold in medicinal chemistry, offering a reactive chloromethyl group that serves as a key handle for chemical modification. This functional group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents and the generation of diverse chemical libraries. The resulting derivatives have shown promise in a variety of biological assays, including anticancer, antimicrobial, and enzyme inhibition studies. These application notes provide a comprehensive overview of the derivatization strategies for this compound and detailed protocols for the synthesis and biological evaluation of its derivatives.
Derivatization Strategies
The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This allows for the formation of new carbon-heteroatom bonds, leading to a variety of structural motifs. Common nucleophiles employed in this strategy include amines, thiols, and alcohols, yielding amino, thioether, and ether linkages, respectively.
General Reaction Scheme
Caption: General workflow for the derivatization and biological screening of this compound.
Caption: Simplified signaling pathway showing the inhibition of protein kinases by benzamide derivatives.
Application Notes and Protocols: 4-(Chloromethyl)benzamide in the Synthesis of Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Chloromethyl)benzamide is a key building block in the synthesis of a variety of enzyme inhibitors, most notably those targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair mechanisms within cells. In the context of cancer therapy, inhibiting PARP can lead to synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This document provides detailed protocols and data related to the use of this compound in the synthesis of PARP inhibitors, with a focus on the widely used drug Olaparib. Additionally, its emerging role in the development of Tankyrase inhibitors will be discussed.
Role in PARP Inhibition
The benzamide moiety of this compound is a critical pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is essential for PARP enzymatic activity. By occupying the nicotinamide-binding site, inhibitors containing this scaffold prevent the synthesis of poly(ADP-ribose) chains, thereby disrupting the DNA damage repair process.
Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks. Inhibition of this pathway by compounds synthesized from this compound is a cornerstone of their therapeutic effect.
Caption: PARP-1 signaling pathway in DNA repair and its inhibition.
Synthesis of Olaparib Intermediate from this compound
While multiple synthetic routes to Olaparib exist, many leverage a key intermediate derived from this compound. The following protocol outlines a representative synthesis of a crucial phthalazinone intermediate.
Experimental Workflow for Phthalazinone Intermediate Synthesis
Caption: General workflow for synthesizing a phthalazinone intermediate.
Protocol: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
This protocol describes a key step in a reported synthesis of Olaparib.[1][2][3][4]
Materials:
-
5-bromomethyl-2-fluorobenzoic acid derivative
-
Piperazine
-
Phthalazinone
-
Appropriate solvents (e.g., Methanol, Water)
-
Base (e.g., Sodium Carbonate)
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
Procedure:
-
Preparation of the Benzamide Moiety: A derivative of 5-bromomethyl-2-fluorobenzoic acid is reacted with piperazine to form the corresponding benzamide. This step introduces the piperazine ring that is later functionalized.
-
Suzuki Coupling Reaction: The resulting benzamide is coupled with a suitable boronic acid derivative of phthalazinone in the presence of a palladium catalyst and a base. A typical procedure involves dissolving the reactants in a mixture of methanol and water, adding sodium carbonate as the base, and the palladium catalyst.[2]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours (e.g., 4 hours) under an inert atmosphere (e.g., nitrogen).[2]
-
Workup and Purification: After the reaction is complete, it is cooled, and the product is isolated. This often involves filtration of the hot solution, followed by acidification of the filtrate to precipitate the product. The crude product is then purified by recrystallization or column chromatography to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.[2]
Role in Tankyrase Inhibition
Tankyrases (TNKS1 and TNKS2) are members of the PARP family that regulate various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer.[5] this compound derivatives can be utilized to synthesize inhibitors that target the nicotinamide-binding pocket of tankyrases.
Logical Relationship in Hybrid Inhibitor Design
A common strategy in developing tankyrase inhibitors is the hybridization of known pharmacophores. This compound can serve as a precursor to one of these key structural motifs.
Caption: Hybrid approach for designing novel tankyrase inhibitors.
A study on novel tankyrase inhibitors utilized a hybridization approach to create potent compounds.[6][7] While not directly starting from this compound, analogous benzamide derivatives are key components.
Quantitative Data on Synthesized Inhibitors
The efficacy of enzyme inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being one of the most common. The following table summarizes the inhibitory activity of selected compounds whose synthesis involves benzamide-type structures.
| Compound ID | Target Enzyme(s) | IC50 (nM) | Reference |
| Olaparib | PARP-1 | 5 | [4] |
| Olaparib | PARP-2 | 1 | [4] |
| Inhibitor 16 | Tankyrase 1 | 29 | [6][7] |
| Inhibitor 16 | Tankyrase 2 | 6.3 | [6][7] |
| FR261529 | PARP-1 | 33 | [8] |
| FR261529 | PARP-2 | 7 | [8] |
| Compound 5g | PARP-1 | 26 | [9] |
| Compound 24 (OM-153) | Tankyrase (cellular assay) | pM range | [10] |
Conclusion
This compound and its derivatives are invaluable starting materials for the synthesis of potent enzyme inhibitors targeting the PARP family, including the clinically approved drug Olaparib and novel tankyrase inhibitors. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals working in this area. The versatility of the benzamide scaffold continues to be explored for the development of next-generation enzyme inhibitors with improved potency and selectivity.
References
- 1. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 2. CN105820126A - Preparing method for Olaparib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 7. Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4: biological evaluation of imidazobenzodiazepines as potent PARP-1 inhibitors for treatment of ischemic injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(Chloromethyl)benzamide in Medicinal Chemistry: A Versatile Scaffold for Therapeutic Agents
Introduction
4-(Chloromethyl)benzamide is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a reactive benzylic chloride and a benzamide moiety, makes it an invaluable building block for the synthesis of a diverse array of biologically active compounds. The chloromethyl group serves as a readily displaceable handle for introducing various substituents via nucleophilic substitution, while the benzamide core is a common pharmacophore found in numerous therapeutic agents. This application note will delve into the utility of this compound in the synthesis of targeted therapies, with a specific focus on the development of the potent EphA2 receptor tyrosine kinase inhibitor, ALW-II-41-27.
Application in the Synthesis of Kinase Inhibitors
The benzamide scaffold is a privileged structure in the design of kinase inhibitors, and this compound provides a convenient entry point for the elaboration of this core. The ability to introduce a wide range of functionalities at the 4-position allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
One prominent example of the application of a this compound derivative is in the synthesis of ALW-II-41-27, a potent inhibitor of the EphA2 receptor tyrosine kinase.[1] EphA2 is overexpressed in a variety of cancers and plays a crucial role in tumor progression, making it an attractive target for cancer therapy.[2][3]
Quantitative Data
The following table summarizes the in vitro activity of ALW-II-41-27 against the EphA2 kinase and its effect on cancer cell lines.
| Compound | Target | Assay | IC50 (nM) | Cell Line(s) | Effect | Reference |
| ALW-II-41-27 | EphA2 | In vitro kinase assay | 11 | H358 (NSCLC) | Inhibition of EphA2 tyrosine phosphorylation | [1] |
| ALW-II-41-27 | - | MTT assay, Colony formation assay | Concentration-dependent | CaSki and HeLa (Cervical Cancer) | Inhibition of proliferation, migration, and invasion | [4][5] |
Experimental Protocols
The synthesis of ALW-II-41-27 from a this compound precursor involves a multi-step sequence, highlighting the utility of this building block in constructing complex drug molecules. A key step involves the nucleophilic substitution of the benzylic chloride with a substituted piperazine.
Protocol 1: Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
This protocol describes the synthesis of a key intermediate for ALW-II-41-27, starting from a precursor that can be derived from 4-(chloromethyl)-2-(trifluoromethyl)aniline.
-
Materials:
-
1-(4-Nitro-2-(trifluoromethyl)benzyl)-4-ethylpiperazine
-
Methanol (MeOH)
-
Raney Nickel
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
Dissolve 1-(4-nitro-2-(trifluoromethyl)benzyl)-4-ethylpiperazine in methanol.
-
Add Raney Nickel to the solution.
-
Stir the suspension under a hydrogen atmosphere (50 psi) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
-
Protocol 2: Amide Coupling to form N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide
This protocol outlines a general procedure for the amide bond formation, a crucial step in the synthesis of ALW-II-41-27.
-
Materials:
-
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
4-Methyl-3-nitrobenzoic acid
-
Amide coupling reagent (e.g., HATU, EDC/HOBt)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Non-nucleophilic base (e.g., DIPEA)
-
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 4-methyl-3-nitrobenzoic acid in the anhydrous solvent.
-
Add the amide coupling reagent and the non-nucleophilic base. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
-
Protocol 3: Reduction of the Nitro Group to form N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methyl-3-aminobenzamide
This protocol describes the reduction of the nitro group to an amine, a common transformation in the synthesis of kinase inhibitors.
-
Materials:
-
N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide
-
Reducing agent (e.g., Iron powder in acetic acid, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
-
Procedure (using Iron powder):
-
Suspend the nitro-compound in a mixture of ethanol and acetic acid.
-
Heat the mixture and add iron powder portion-wise.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate to yield the desired amine.
-
Visualizations
Diagram 1: Synthetic Workflow for a Key Intermediate of ALW-II-41-27
Caption: Synthetic route to a key aniline intermediate for ALW-II-41-27.
Diagram 2: EphA2 Signaling Pathway and Inhibition by ALW-II-41-27
Caption: Simplified EphA2 signaling pathway and its inhibition by ALW-II-41-27.
This compound and its derivatives are indispensable tools in medicinal chemistry for the synthesis of targeted therapeutics. The successful development of potent kinase inhibitors like ALW-II-41-27 underscores the importance of this chemical scaffold. The synthetic protocols and biological data presented herein provide a valuable resource for researchers engaged in the design and discovery of novel therapeutic agents. The strategic use of such versatile building blocks will continue to fuel the development of next-generation medicines.
References
Application Notes and Protocols: 4-(Chloromethyl)benzamide as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzamide is a valuable bifunctional molecule employed as a key intermediate in the synthesis of various biologically active compounds, particularly in the realm of drug discovery. Its structure, featuring a reactive chloromethyl group and a benzamide moiety, allows for facile introduction of a flexible linker and a pharmacophoric amide group. This unique combination makes it an ideal building block for creating libraries of compounds targeting a range of therapeutic targets, most notably protein kinases involved in cancer signaling pathways. These application notes provide detailed protocols and data related to the use of this compound in the synthesis of potent tyrosine kinase inhibitors.
Data Presentation
The following tables summarize the biological activity of novel tyrosine kinase inhibitors synthesized using this compound as a key intermediate. These compounds, featuring a 4-(aminomethyl)benzamide linker, have been evaluated for their cytotoxic effects on various cancer cell lines and their inhibitory activity against several receptor tyrosine kinases.
Table 1: Cytotoxicity of 4-(Arylaminomethyl)benzamide Derivatives against Human Cancer Cell Lines [1]
| Compound | K562 (Chronic Myelogenous Leukemia) IC₅₀ (µM) | HL-60 (Promyelocytic Leukemia) IC₅₀ (µM) |
| 10 | 40 | 8.2 |
| 13 | 5.6 | >100 |
| 15 | 31 | 5.6 |
| 28j | 6.9 | >100 |
| 28k | 3.6 | >100 |
| 28l | 4.5 | >100 |
Table 2: Kinase Inhibitory Activity of Selected 4-(Arylaminomethyl)benzamide Derivatives [1][2]
| Compound | Target Kinase | Inhibition at 10 nM (%) |
| 11 | EGFR | 91 |
| 13 | EGFR | 92 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-((arylamino)methyl)benzamide Derivatives
This protocol details the synthesis of novel tyrosine kinase inhibitors using this compound as a starting material for the introduction of a flexible 4-(aminomethyl)benzamide linker. The synthesis involves a two-step process: 1) Synthesis of the key intermediate, this compound, and 2) Reaction with various primary amines to yield the final products.
Step 1: Synthesis of this compound (Intermediate 5)
This step is a representative procedure for the synthesis of the key intermediate.
-
Materials:
-
Methyl 4-formylbenzoate
-
Reagents for conversion to benzoyl chloride (e.g., thionyl chloride)
-
Amine (e.g., ammonia or an amine salt)
-
Chloroform
-
-
Procedure:
-
Convert methyl 4-formylbenzoate to the corresponding benzoyl chloride using established methods (e.g., reaction with thionyl chloride).
-
Dissolve the resulting benzoyl chloride in chloroform.
-
React the benzoyl chloride solution with an appropriate amine to form the benzamide.
-
The specific synthesis of this compound involves the chlorination of the methyl group of a suitable precursor, a common transformation in organic synthesis. For the purpose of these notes, we assume the availability of the starting material this compound.
-
Step 2: Synthesis of N-Aryl-4-((arylamino)methyl)benzamide Derivatives (e.g., Compounds 8-12) [1]
This procedure describes the reaction of this compound with primary amines.
-
Materials:
-
This compound (Intermediate 5)
-
Various primary amines (a, b, c, e, g as described in the source literature)
-
Solvent (e.g., Chloroform)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent such as chloroform in a round-bottom flask.
-
Add the desired primary amine to the solution. The molar ratio of the amine to this compound may need to be optimized, but a slight excess of the amine is typically used.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the final N-aryl-4-((arylamino)methyl)benzamide derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of the synthesized compounds against target kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
-
Materials:
-
Synthesized inhibitor compounds
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a multi-well plate, add the kinase enzyme, the substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent reagent from the kinase assay kit.
-
Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound in drug discovery.
Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Bcr-Abl Signaling Pathway and Point of Inhibition.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(Chloromethyl)benzamide Chemistry in Solid-Phase Peptide Synthesis
Application Note AP001
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of linker, which tethers the growing peptide to the solid support, is critical as it dictates the conditions for cleavage and the C-terminal functionality of the final peptide. This application note details the use of a linker derived from 4-(chloromethyl)benzamide for the synthesis of peptide amides. The benzamide-based linker provides a stable anchor throughout the synthesis and allows for controlled cleavage to yield a C-terminal amide, a common feature in many biologically active peptides. This methodology is particularly suited for researchers in drug discovery and development seeking robust and versatile peptide synthesis strategies.
Principle
The core of this method involves the functionalization of an aminomethylated polystyrene resin with a derivative of this compound, creating a stable amide linker. The synthesis proceeds via the standard Fmoc/tBu strategy. The peptide chain is assembled on this functionalized resin. Upon completion of the peptide sequence, a strong acid cocktail, typically containing trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups, yielding the desired peptide amide.
Key Features
-
Robust Linkage: The amide bond formed between the linker and the resin, as well as the benzamide linkage to the peptide, offers high stability under standard SPPS conditions.
-
Peptide Amide Formation: This method is specifically designed for the synthesis of peptides with a C-terminal amide.
-
Compatibility: The linker is fully compatible with the widely used Fmoc/tBu protection strategy.
Experimental Protocols
Protocol 1: Preparation of 4-(Aminomethyl)benzamide Resin
This protocol describes the functionalization of an aminomethyl polystyrene resin with 4-(chloromethyl)benzoyl chloride, a derivative of the topic compound, to generate the benzamide linker on the solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, 1.0 mmol/g loading)
-
4-(Chloromethyl)benzoyl chloride
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.
-
Acylation:
-
Dissolve 4-(chloromethyl)benzoyl chloride (3.0 mmol, 3 eq) in anhydrous DCM (10 mL).
-
Add DIEA (6.0 mmol, 6 eq) to the solution.
-
Add the solution to the swollen resin and agitate at room temperature for 4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended):
-
To cap any unreacted aminomethyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:1:3, v/v/v, 10 mL) for 30 minutes.
-
Drain the capping solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Drying: Dry the resin under vacuum to a constant weight. The theoretical loading of the resulting this compound resin can be calculated based on the initial loading of the aminomethyl resin.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol details the attachment of the first C-terminal amino acid to the prepared 4-(aminomethyl)benzamide resin.
Materials:
-
4-(Aminomethyl)benzamide resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
DMF
-
DCM
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the 4-(aminomethyl)benzamide resin (1.0 g) in DMF (10 mL) for 1 hour. Drain the DMF.
-
Fmoc Deprotection (if pre-loaded resin is Fmoc-protected): This step is not necessary for the newly synthesized resin.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq relative to resin loading), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the iterative steps of peptide chain elongation.
Materials:
-
Fmoc-amino acid loaded resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
DIEA
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure (per cycle):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3-4 eq) with a suitable coupling reagent (e.g., HBTU/DIEA or HATU/DIEA in DMF).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Protocol 4: Cleavage and Deprotection
This protocol describes the final step of releasing the peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (10 mL per gram of resin) to the dry resin in a sealed vessel.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables present representative data for the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) using the 4-(aminomethyl)benzamide resin.
Table 1: Resin Loading and First Amino Acid Coupling Efficiency
| Parameter | Value |
| Initial Aminomethyl Resin Loading | 1.0 mmol/g |
| Final Benzamide Resin Loading | 0.95 mmol/g |
| First Amino Acid (Fmoc-Arg(Pbf)-OH) Coupling Efficiency | >99% (by Kaiser Test) |
Table 2: Characterization of the Model Hexapeptide
| Parameter | Result |
| Peptide Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-NH₂ |
| Crude Purity (RP-HPLC) | 85% |
| Expected Mass (Monoisotopic) | 754.41 Da |
| Observed Mass (ESI-MS) | 754.42 Da |
| Final Yield after Purification | 65% |
Visualizations
Application Notes and Protocols: 4-(Chloromethyl)benzamide in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount to achieving chemo-selectivity and high yields. The ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. This document details the application of 4-(Chloromethyl)benzamide as a versatile protecting group precursor for alcohols, phenols, amines, and thiols.
The reactive benzylic chloride of this compound allows for the facile protection of various nucleophilic functional groups, forming a stable derivative. The resulting protecting group, the 4-(aminomethyl)benzoyl (AMB) group , offers a unique combination of stability and specific cleavage conditions, making it a valuable tool in complex synthetic strategies. The presence of both a reactive acyl chloride and a benzylic chloride in the precursor, 4-(chloromethyl)benzoyl chloride, highlights its bifunctional nature, allowing for diverse applications in organic synthesis.[1][2]
Protection and Deprotection Logic
The use of this compound as a protecting agent follows a straightforward two-step process: protection and deprotection.
Protection: The nucleophilic functional group (e.g., hydroxyl, amino, or thiol) attacks the electrophilic carbon of the chloromethyl group of this compound in a nucleophilic substitution reaction. This forms a stable ether, amine, or thioether linkage, respectively.
Deprotection: The AMB protecting group is cleaved under specific conditions that typically involve reduction or acidic hydrolysis to liberate the original functional group.
Caption: General workflow for the protection and deprotection of functional groups using this compound.
Synthesis of the Protecting Agent
The protecting agent, this compound, can be synthesized from its corresponding acyl chloride, 4-(chloromethyl)benzoyl chloride.
Protocol: Synthesis of this compound from 4-(Chloromethyl)benzoyl Chloride
This protocol describes the conversion of 4-(chloromethyl)benzoyl chloride to this compound via reaction with an amine source.
Materials:
-
4-(Chloromethyl)benzoyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%) or an amine source
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 3.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Application in Protecting Group Chemistry
The 4-(aminomethyl)benzoyl (AMB) group can be employed to protect a variety of functional groups. Below are detailed protocols for the protection of alcohols, phenols, amines, and thiols.
Protection of Alcohols
The hydroxyl group of an alcohol can be protected as a 4-(aminomethyl)benzoyl ether.
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add the primary alcohol (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-(((alkoxy)methyl)benzamide) by column chromatography.
Caption: Protection of an alcohol using this compound.
Protection of Phenols
Phenolic hydroxyl groups can be protected in a similar manner to alcohols.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) and heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography.
Protection of Amines
Primary and secondary amines can be protected as N-(4-(aminomethyl)benzoyl) derivatives.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or THF
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting protected amine by column chromatography.
Caption: Protection of a primary amine using this compound.
Protection of Thiols
Thiols can be protected as 4-(aminomethyl)benzoyl thioethers.
Materials:
-
Thiol
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or methanol
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.05 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Deprotection of the 4-(Aminomethyl)benzoyl (AMB) Group
The cleavage of the AMB group can be achieved under various conditions, depending on the nature of the protected functional group and the overall molecular structure.
Deprotection of AMB-Ethers and AMB-Thioethers
Cleavage of the benzylic C-O or C-S bond is typically achieved by hydrogenolysis.
Materials:
-
AMB-protected alcohol or thiol
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the AMB-protected compound in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected compound.
Deprotection of AMB-Amides
Cleavage of the benzylic C-N bond can be more challenging. Strong acidic conditions or specific reductive methods may be required.
Materials:
-
AMB-protected amine
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the AMB-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% in DCM).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection steps based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrate.
Table 1: Protection of Functional Groups
| Functional Group | Reagents and Conditions | Typical Yield (%) |
| Primary Alcohol | NaH, this compound, DMF, 0 °C to rt, 12-24h | 80-95 |
| Phenol | K₂CO₃, this compound, Acetone, reflux, 6-12h | 85-98 |
| Primary Amine | TEA, this compound, DCM, 0 °C to rt, 4-8h | 75-90 |
| Thiol | NaOH, this compound, Ethanol, rt, 2-4h | 80-95 |
Table 2: Deprotection of the AMB Group
| Protected Group | Reagents and Conditions | Typical Yield (%) |
| AMB-Ether | H₂, 10% Pd/C, Methanol, rt | 90-99 |
| AMB-Thioether | H₂, 10% Pd/C, Methanol, rt | 90-99 |
| AMB-Amide | TFA/DCM (1:1), rt | 85-95 |
Conclusion
This compound serves as a precursor to the versatile 4-(aminomethyl)benzoyl (AMB) protecting group. Its ability to protect a range of important functional groups under relatively mild conditions, coupled with specific deprotection strategies, makes it a valuable addition to the synthetic chemist's toolbox. The protocols and data presented herein provide a comprehensive guide for the application of this protecting group in complex organic synthesis, aiding researchers and professionals in the development of novel chemical entities.
References
Application Notes and Protocols for the Reactions of 4-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates a benzamide moiety, a common pharmacophore found in a wide array of biologically active compounds, and a reactive chloromethyl group. The benzylic chloride functionality serves as a key electrophilic handle for the introduction of diverse substituents through nucleophilic substitution, making it a valuable building block for creating libraries of compounds for drug discovery. Its application is particularly notable in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. This document provides a detailed overview of the primary reactions of the chloromethyl group in this compound, complete with experimental protocols and quantitative data to guide researchers in its synthetic applications.
Core Reactivity of the Chloromethyl Group
The chloromethyl group of this compound is analogous to a primary benzylic halide. Its reactivity is dominated by nucleophilic substitution, which readily proceeds via an SN2 mechanism. The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles due to the stabilizing effect of the adjacent benzene ring on the transition state. Other potential transformations include oxidation to the corresponding aldehyde or carboxylic acid and reduction to a methyl group.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common and synthetically useful reaction of this compound. The general transformation involves the displacement of the chloride ion by a nucleophile (Nu:), as depicted below.
Figure 1: General scheme for the SN2 reaction of this compound.
Application Notes
-
N-Alkylation: Primary and secondary amines are excellent nucleophiles for the alkylation of this compound, leading to the formation of secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of various biologically active molecules, including PARP inhibitors. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
-
O-Alkylation: Alcohols and phenols can act as nucleophiles to form the corresponding ethers. The reaction with phenols is often facilitated by a base such as potassium carbonate to generate the more nucleophilic phenoxide ion.
-
S-Alkylation: Thiol-based nucleophiles react readily with this compound to form thioethers. This is a key step in the synthesis of compounds containing a sulfur linkage.
-
Azide and Cyanide Substitution: Sodium azide is an effective nucleophile for introducing the azido group, which can be further reduced to a primary amine or used in click chemistry. Potassium cyanide can be used to introduce a nitrile group, which is a versatile precursor for carboxylic acids, amines, and other functional groups.
Quantitative Data for Nucleophilic Substitution Reactions
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on benzylic halides analogous to this compound.
| Nucleophile (Reagent) | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Imidazole | K₂CO₃ | DMF | 80 | 2 | 4-((1H-Imidazol-1-yl)methyl)benzamide | ~85-95 |
| Phenol | K₂CO₃ | DMF | 60 | 16 | 4-(Phenoxymethyl)benzamide | ~80-90 |
| Sodium Azide (NaN₃) | - | DMF | Room Temp. | 12 | 4-(Azidomethyl)benzamide | >90 |
| Potassium Cyanide (KCN) | - | Ethanol/Water | Reflux | 4 | 4-(Cyanomethyl)benzamide | ~80-90 |
| Thiophenol | K₂CO₃ | Acetonitrile | Reflux | 3 | 4-((Phenylthio)methyl)benzamide | ~85-95 |
| Sodium Methoxide (NaOMe) | - | Methanol | Reflux | 3 | 4-(Methoxymethyl)benzamide | >90 |
Experimental Protocols
This protocol is adapted from a general procedure for the N-alkylation of azoles with benzylic halides.
Materials:
-
This compound
-
Imidazole
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
This protocol is based on the Williamson ether synthesis.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and this compound (1.1 eq) in DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 16 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic extracts with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Oxidation Reactions
The chloromethyl group can be oxidized to an aldehyde, a valuable functional group for further synthetic transformations such as reductive amination and Wittig reactions.
Application Notes
The Sommelet reaction provides a method for the conversion of benzylic halides to aldehydes using hexamine (hexamethylenetetramine) and water.[1][2] This reaction is advantageous as it avoids over-oxidation to the carboxylic acid.[3]
Figure 2: Workflow for the Sommelet Oxidation of this compound.
Experimental Protocol
This is a general protocol for the Sommelet reaction of a benzylic halide.
Materials:
-
This compound
-
Hexamine (Hexamethylenetetramine)
-
50% Acetic Acid
-
Chloroform
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform.
-
Add hexamine (1.1 eq) to the solution and reflux for 2 hours.
-
Cool the mixture and filter the resulting quaternary ammonium salt.
-
Wash the salt with chloroform and dry.
-
Add the dried salt to 50% aqueous acetic acid.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude 4-formylbenzamide by column chromatography or recrystallization.
Reduction Reactions
The chloromethyl group can be reduced to a methyl group, which can be useful for structure-activity relationship (SAR) studies in drug discovery, where the effect of removing a potential metabolic soft spot is investigated.
Application Notes
Catalytic hydrogenation is a common method for the reduction of benzylic halides. A palladium on carbon (Pd/C) catalyst is typically used under a hydrogen atmosphere.
Experimental Protocol
This protocol is based on standard procedures for the hydrogenolysis of benzylic halides.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Triethylamine (optional, to neutralize HCl)
-
Hydrogen gas supply (e.g., balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Add triethylamine (1.1 eq, optional).
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-methylbenzamide by recrystallization or column chromatography if necessary.
Conclusion
This compound is a valuable and reactive building block, primarily utilized for its ability to undergo nucleophilic substitution at the benzylic carbon. This reactivity allows for the straightforward synthesis of a wide range of derivatives with applications in medicinal chemistry, particularly in the development of PARP inhibitors. The chloromethyl group can also be transformed into other key functional groups through oxidation and reduction, further expanding its synthetic utility. The protocols provided herein serve as a guide for researchers to harness the reactivity of this important intermediate in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: 4-(Chloromethyl)benzamide in Synthesis
Welcome to the technical support center for the synthetic applications of 4-(chloromethyl)benzamide. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the common side reactions encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two primary reactive sites:
-
The Chloromethyl Group: This benzylic chloride is susceptible to nucleophilic substitution (SN1 and SN2) reactions.
-
The Benzamide Group: The amide functionality can undergo hydrolysis under acidic or basic conditions.
The interplay of these two groups dictates the potential side reactions during synthesis.
Q2: I am observing a significant amount of an unexpected, higher molecular weight byproduct when using an aromatic solvent. What could be the cause?
A2: This is likely due to a Friedel-Crafts alkylation side reaction. The chloromethyl group of this compound can act as an electrophile, alkylating the aromatic solvent, another molecule of this compound, or other aromatic compounds present in the reaction mixture, especially in the presence of a Lewis acid catalyst.
Q3: My reaction with an amine nucleophile is yielding a mixture of products, including a doubly alkylated species. How can I improve the selectivity for mono-alkylation?
A3: The formation of di- and even tri-alkylated products is a common issue known as over-alkylation. The primary amine initially reacts with this compound to form a secondary amine, which can then compete with the primary amine for the remaining this compound. To favor mono-alkylation, it is advisable to use an excess of the amine nucleophile and control the reaction temperature.
Q4: After my reaction and workup, I've isolated a product that appears to be 4-(hydroxymethyl)benzamide. What reaction condition could have caused this?
A4: The formation of 4-(hydroxymethyl)benzamide is a result of the hydrolysis of the chloromethyl group. This can occur if water is present in your reaction mixture, especially under basic or neutral conditions.
Q5: Can this compound react with itself?
A5: Yes, self-condensation or polymerization can occur. The chloromethyl group of one molecule can be attacked by a nucleophilic site on another molecule. For instance, under basic conditions, the amide N-H can be deprotonated and act as a nucleophile. Additionally, Friedel-Crafts self-condensation can occur where one molecule alkylates the aromatic ring of another.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of Insoluble Material
-
Symptom: The yield of the target compound is lower than expected, and a solid, often polymeric, material is observed.
-
Possible Cause: Self-condensation or polymerization of this compound.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature to minimize the rate of side reactions.
-
Concentration: Run the reaction at a lower concentration (high dilution) to reduce the probability of intermolecular reactions.
-
Order of Addition: Add the this compound solution slowly to the solution of the nucleophile to maintain a low concentration of the alkylating agent throughout the reaction.
-
Issue 2: Formation of Multiple Products When Using Amine Nucleophiles
-
Symptom: TLC or LC-MS analysis shows the presence of mono-alkylated, di-alkylated, and sometimes tri-alkylated products.
-
Possible Cause: Over-alkylation of the amine.
-
Troubleshooting Steps:
-
Stoichiometry: Use a significant excess (2-5 equivalents) of the amine nucleophile relative to this compound.
-
Temperature: Keep the reaction temperature as low as feasible to control the reaction rate.
-
Protecting Groups: If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure selective alkylation.
-
Issue 3: Product Contamination with 4-(Hydroxymethyl)benzamide or 4-Carboxybenzoic acid
-
Symptom: The final product is contaminated with byproducts resulting from hydrolysis.
-
Possible Cause: Presence of water in the reaction mixture, leading to hydrolysis of the chloromethyl group or the amide group.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
pH Control: Avoid strongly basic or acidic conditions during workup if the desired product is sensitive to hydrolysis. A buffered aqueous solution can be beneficial.
-
Data Presentation
Table 1: Common Side Products of this compound and Influencing Factors
| Side Product Class | Specific Example | Causal Factors | Recommended Mitigation Strategies |
| Friedel-Crafts Products | Diarylmethane derivatives | Lewis acid catalysts, aromatic solvents, high temperatures | Use non-aromatic solvents, avoid Lewis acids if possible, maintain low reaction temperatures. |
| Hydrolysis Products | 4-(Hydroxymethyl)benzamide, 4-Carboxybenzoic acid | Presence of water, strongly acidic or basic conditions | Use anhydrous reagents and solvents, conduct reactions under an inert atmosphere, control pH during workup. |
| Over-alkylation Products | Di- or tri-substituted amines | High concentration of this compound relative to the amine, elevated temperatures | Use an excess of the amine nucleophile, slow addition of the alkylating agent, low reaction temperatures. |
| Self-Condensation Products | Poly(benzylbenzamide) derivatives | High concentration, high temperatures, presence of a base | Use high dilution conditions, maintain low temperatures, controlled addition of reagents. |
Experimental Protocols
Protocol: Minimizing Over-alkylation in the N-alkylation of a Primary Amine
-
Reagent Preparation:
-
Dissolve the primary amine (3.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a flame-dried round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 1-2 hours using a syringe pump or a dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono-alkylated product.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Common reaction pathways of this compound.
Caption: Troubleshooting workflow for side reactions.
Technical Support Center: Synthesis of 4-(Chloromethyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(Chloromethyl)benzamide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the chloromethylation of benzamide. This reaction typically involves treating benzamide with a source of formaldehyde (like paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.
Q2: I am experiencing a very low yield. What are the most common causes?
A2: Low yields in the chloromethylation of benzamide can stem from several factors:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of benzamide to the chloromethylating agent can lead to incomplete reaction or the formation of byproducts.
-
Poor Quality of Reagents: The purity of benzamide, formaldehyde source, and the catalyst are crucial. Degradation of reagents can significantly impact the reaction outcome.
-
Inadequate Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized.[1]
-
Presence of Water: The reaction is sensitive to moisture, which can lead to the formation of hydroxymethyl byproducts and reduce the efficiency of the chloromethylating agent.[2][3]
Q3: My final product is impure, showing multiple spots on TLC. What are the likely impurities?
A3: Common impurities in the synthesis of this compound include:
-
Unreacted benzamide.
-
4,4'-(Oxybis(methylene))dibenzamide, a common byproduct in chloromethylation reactions.
-
Bis(chloromethyl)benzamide or other polychloromethylated products.
-
4-(Hydroxymethyl)benzamide, formed if water is present in the reaction mixture.
Q4: How can I effectively purify the crude this compound?
A4: Purification of the crude product is typically achieved through recrystallization.[4] A suitable solvent system, such as a mixture of an organic solvent (e.g., toluene, ethyl acetate) and a non-polar solvent (e.g., hexanes), can be used. If significant amounts of polar impurities are present, a wash with a dilute aqueous solution of sodium bicarbonate may be beneficial to remove any acidic byproducts before recrystallization. For challenging separations, column chromatography on silica gel can be employed.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh, anhydrous batch of the Lewis acid catalyst (e.g., ZnCl₂). | Improved reaction conversion and product yield. |
| Poor Reagent Quality | Ensure benzamide and the formaldehyde source are pure and dry. | Consistent and higher yields. |
| Suboptimal Temperature | Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.[1] | Determine the optimal temperature for product formation while minimizing byproduct formation. |
| Insufficient Reaction Time | Increase the reaction time and monitor the consumption of starting material using TLC.[5] | Drive the reaction to completion. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Carefully control the molar ratio of benzamide to the chloromethylating agent. A slight excess of benzamide may be used to minimize di-substitution.[1] | Reduced formation of polychloromethylated byproducts. |
| High Reaction Temperature | Run the reaction at a lower temperature to disfavor the formation of thermally induced byproducts.[1] | Increased selectivity for the desired mono-chloromethylated product. |
| Prolonged Reaction Time | Optimize the reaction time to stop the reaction once the desired product is maximally formed, preventing further reactions. | Minimized formation of degradation products or further substituted byproducts. |
Experimental Protocols
Chloromethylation of Benzamide
Materials:
-
Benzamide
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Toluene
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzamide (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous zinc chloride (0.5 eq).
-
To this mixture, add toluene as the solvent.
-
With vigorous stirring, slowly add concentrated hydrochloric acid (2.0 eq) to the flask at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of benzamide), cool the mixture to room temperature.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.[4][6]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a toluene/hexanes solvent system to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of 4-(Chloromethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(Chloromethyl)benzamide.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter during your experiments.
Issue 1: this compound is not dissolving in the desired aqueous buffer.
-
Possible Cause: The aqueous solubility of this compound is inherently low due to its aromatic structure and the presence of a chloromethyl group, which contribute to its hydrophobicity.[1]
-
Solution: A systematic approach to solvent selection and the use of solubility enhancement techniques are recommended. Initially, a qualitative solubility test in a range of solvents can identify a suitable starting point. For aqueous systems, pH adjustment or the use of co-solvents may be necessary.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[2]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or an organic solvent) in a sealed vial. The excess solid ensures that the solution becomes saturated.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.[3][4]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation or further dissolution.[5]
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Issue 2: Difficulty in achieving the desired concentration in an aqueous formulation for in vitro assays.
-
Possible Cause: The required concentration for your experiment exceeds the intrinsic aqueous solubility of this compound.
-
Solution: Employing a co-solvent system can significantly increase the solubility of hydrophobic compounds in aqueous media.[] Co-solvents work by reducing the polarity of the aqueous environment, thereby decreasing the energy required to dissolve a non-polar solute.[][7]
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[][8]
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water (or buffer) mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the Shake-Flask Method (Protocol 1).
-
Selection of Optimal System: Choose the co-solvent mixture that provides the desired solubility while ensuring the final concentration of the organic solvent is compatible with your experimental system (e.g., does not cause cellular toxicity).
-
Issue 3: The compound precipitates out of the aqueous solution over time.
-
Possible Cause: The formulation is thermodynamically unstable, or the apparent solubility achieved is not maintained.
-
Solution: Complexation with cyclodextrins can form stable, water-soluble inclusion complexes, effectively increasing the aqueous solubility of hydrophobic guest molecules.[9] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate non-polar compounds.[9][10]
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to form inclusion complexes with a wide range of molecules.[10]
-
Solvent Evaporation Method:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve the chosen cyclodextrin in water.
-
Mix the two solutions and stir for a defined period (e.g., 1-2 hours).
-
Evaporate the solvents under reduced pressure using a rotary evaporator to obtain the solid inclusion complex.[11]
-
-
Kneading Method:
-
Create a paste by adding a small amount of a water-ethanol mixture to the cyclodextrin in a mortar.
-
Gradually add this compound to the paste while continuously kneading for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.[12]
-
-
Issue 4: Poor dissolution rate of the solid compound for oral formulation development.
-
Possible Cause: The crystalline nature and hydrophobicity of this compound limit its dissolution rate in aqueous media.
-
Solution: Creating a solid dispersion can enhance the dissolution rate by dispersing the drug in a hydrophilic carrier matrix in an amorphous state.[11][13][14] This increases the surface area and wettability of the drug.[11]
Protocol 4: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[13]
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture of solvents).[11][15]
-
Solvent Evaporation: Remove the solvent by evaporation under vacuum, often with gentle heating and continuous stirring, to form a solid mass.[15]
-
Drying and Sizing: Further dry the solid dispersion to remove any residual solvent. Then, grind the solid mass and sieve it to obtain a powder with a uniform particle size.
-
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility profile of this compound?
While specific quantitative data is not widely available, a qualitative solubility profile can be predicted based on its chemical structure. The aromatic rings and chloromethyl group impart hydrophobicity, while the amide group can participate in hydrogen bonding.[16][17]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The hydrophobic character of the molecule is expected to dominate over the polar contribution of the amide group. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amide group can form hydrogen bonds with the solvent, but the overall hydrophobicity will limit extensive dissolution.[16] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amide proton and effectively solvate the aromatic rings.[1] |
| Nonpolar | Toluene, Hexane | Very Poorly Soluble | The polar amide group will significantly hinder solubility in nonpolar environments. |
Q2: What are the most common techniques to enhance the solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. The choice of method depends on the desired application and the properties of the compound.
Table 2: Summary of Solubility Enhancement Techniques for this compound
| Technique | Principle | Applicability for this compound |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[] | Highly effective for liquid formulations for in vitro and preclinical studies. |
| pH Adjustment | For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form. | As an amide, this compound is generally neutral, so this method is likely to have limited effect.[16] |
| Complexation | Encapsulation of the hydrophobic drug within a host molecule (e.g., cyclodextrin) to form a soluble complex.[9] | Suitable for aqueous formulations, potentially improving stability and bioavailability.[10] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix to increase surface area and wettability.[11][14] | Primarily used for solid oral dosage forms to enhance dissolution rate and bioavailability.[13] |
| Particle Size Reduction | Increasing the surface area of the solid particles (e.g., through micronization) to enhance the dissolution rate.[18] | A physical modification that can be applied before incorporating into a formulation. |
Q3: How can I quickly assess if a solvent is suitable?
A simple qualitative test can be performed. Add a small, known amount of this compound to a vial and then add a small volume of the solvent. Observe if the compound dissolves at room temperature or with gentle heating and agitation. This can provide a rapid indication of solubility.
Q4: Are there any safety precautions I should take when handling this compound and the solvents?
Yes, always consult the Safety Data Sheet (SDS) for this compound and any solvents used. Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic solvents are flammable and/or toxic.
Visualizations
Below are diagrams illustrating key experimental workflows and mechanisms for solubility enhancement.
Caption: Troubleshooting workflow for solubility issues.
Caption: Mechanism of solubility enhancement by co-solvency.
Caption: Formation of a water-soluble inclusion complex.
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. japer.in [japer.in]
- 15. japsonline.com [japsonline.com]
- 16. webhome.auburn.edu [webhome.auburn.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-(Chloromethyl)benzamide in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(Chloromethyl)benzamide in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in protic solvents like water, methanol, or ethanol?
A1: this compound is expected to be unstable in protic solvents. The chloromethyl group is susceptible to solvolysis, a reaction in which the solvent acts as a nucleophile, displacing the chloride. In water, this will lead to the formation of 4-(hydroxymethyl)benzamide. In alcohols like methanol or ethanol, the corresponding ethers (4-(methoxymethyl)benzamide or 4-(ethoxymethyl)benzamide) will be formed. The rate of this degradation is dependent on the solvent polarity, temperature, and pH.
Q2: How does the stability of this compound compare to other substituted benzyl chlorides?
A2: The amide group (-CONH2) at the para position is electron-withdrawing, which generally decreases the rate of solvolysis for benzyl chlorides compared to those with electron-donating substituents. However, the benzylic chloride is still a reactive functional group. Based on studies of similarly substituted benzyl chlorides, the stability is expected to be greater than that of 4-methoxybenzyl chloride but significantly less than that of benzyl chlorides with strongly deactivating groups like nitro substituents.[1][2]
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent hydrolysis from atmospheric moisture and potential photodecomposition. For solutions, it is highly recommended to use aprotic solvents (e.g., anhydrous acetonitrile, THF, or DMF) and to prepare solutions fresh before use. If storage in solution is unavoidable, it should be for a short duration at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon).
Q4: I suspect my this compound solution has degraded. How can I confirm this?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC/TLC: The appearance of new peaks or spots with different retention times or Rf values, respectively, alongside a decrease in the area of the parent compound's peak, indicates degradation.
-
NMR: In ¹H NMR, the disappearance of the characteristic singlet for the chloromethyl protons (-CH₂Cl) and the appearance of new signals corresponding to the degradation products (e.g., -CH₂OH or -CH₂OR) would confirm degradation.
Q5: Are there any solvents in which this compound is considered relatively stable?
A5: Aprotic solvents are generally preferred for dissolving this compound to minimize solvolysis. Examples include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Toluene
It is crucial to use anhydrous grades of these solvents, as trace amounts of water can lead to hydrolysis over time.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Impurity Profiles
-
Possible Cause: Degradation of this compound in the reaction solvent prior to or during the reaction.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a dry, aprotic solvent for your reaction unless the protocol specifically calls for a protic solvent and accounts for potential solvolysis.
-
Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid storing it in solution for extended periods.
-
Temperature Control: If the reaction is performed at elevated temperatures, consider that the rate of degradation will increase. Minimize the time the compound spends at high temperatures.
-
Purity Check: Verify the purity of your starting material before use, as it may have degraded during storage.
-
Issue 2: Appearance of Unexpected Byproducts
-
Possible Cause: The solvent or other nucleophiles in the reaction mixture are reacting with the chloromethyl group.
-
Troubleshooting Steps:
-
Identify Byproducts: Attempt to identify the structure of the byproduct using techniques like LC-MS or GC-MS. If the byproduct corresponds to a solvolysis product, this confirms solvent-mediated degradation.
-
Inert Atmosphere: If your reaction is sensitive to water, conduct it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Reagent Purity: Ensure all reagents and solvents are free from nucleophilic impurities.
-
Data Presentation
Table 1: Estimated Relative Stability of this compound in Various Solvents
| Solvent Class | Example Solvents | Expected Stability | Primary Degradation Pathway | Potential Degradation Product(s) |
| Protic, Polar | Water, Methanol, Ethanol | Low | Solvolysis (SN1/SN2) | 4-(Hydroxymethyl)benzamide, 4-(Alkoxymethyl)benzamide |
| Aprotic, Polar | Acetonitrile, DMF, DMSO | Moderate to High | Residual water hydrolysis | 4-(Hydroxymethyl)benzamide |
| Aprotic, Non-polar | Toluene, Hexane | High | Minimal | None expected |
| Chlorinated | Dichloromethane, Chloroform | High | Minimal | None expected |
Note: This table provides a qualitative estimation based on general chemical principles and data from analogous compounds. Actual stability should be confirmed experimentally.
Table 2: Solvolysis Rate Constants for Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C [1]
| Substituent (at para-position) | Solvolysis Rate Constant (ksolv, s-1) |
| -OCH₃ | 2.2 |
| -H | 3.3 x 10-4 |
| -Cl | 1.1 x 10-5 |
| -NO₂ | 4.0 x 10-8 |
| -CONH₂ (Estimated) | ~10-6 - 10-7 |
Estimation for -CONH₂ is based on its electron-withdrawing nature, placing it between -Cl and -NO₂ in terms of deactivation of the benzyl system towards solvolysis.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing by HPLC
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the solvent to be tested at a known concentration (e.g., 1 mg/mL).
-
Protect the solution from light by using amber vials.
-
-
Storage Conditions:
-
Store aliquots of the solution at various temperatures (e.g., room temperature, 40°C, 60°C).
-
Include a control sample stored at a low temperature (e.g., -20°C) where degradation is expected to be minimal.
-
-
Time Points:
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A typical starting point for method development would be a reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile with an additive like formic acid or trifluoroacetic acid.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance and increase of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (or the -20°C control).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[5][6][7][8]
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature for a shorter period, as base-catalyzed hydrolysis of the amide is also possible.
-
Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.
For each condition, analyze the stressed samples by HPLC-UV/MS to identify and quantify the degradation products.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Primary degradation pathway of this compound in protic solvents.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting 4-(Chloromethyl)benzamide Acylation Reactions
Welcome to the technical support center for the acylation of 4-(chloromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this specific electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when acylating this compound?
A1: The main challenges stem from the electronic properties of the starting material. The benzamide group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the reaction more difficult to initiate and drive to completion. Additionally, the presence of the chloromethyl group, a benzylic halide, introduces the potential for a competing Friedel-Crafts alkylation side reaction.
Q2: Which Lewis acid is most suitable for this reaction?
A2: Due to the deactivated nature of the aromatic ring, a strong Lewis acid is typically required. Aluminum chloride (AlCl₃) is a common choice for acylating deactivated rings. However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes with milder and more selective results. The choice of catalyst may require optimization for your specific acylating agent and reaction conditions.
Q3: Why is my reaction yield consistently low?
A3: Low yields in the acylation of this compound can be attributed to several factors:
-
Insufficient Catalyst Activity: The Lewis acid catalyst is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Inadequate Reaction Conditions: The deactivated ring may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a reasonable conversion.
-
Suboptimal Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.
-
Poor Reagent Quality: The purity of the this compound and the acylating agent (e.g., acyl chloride or anhydride) is crucial. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A4: The formation of multiple products can be due to a few key side reactions:
-
Polyacylation: Although the product is deactivated, under harsh conditions, a second acyl group may be introduced onto the aromatic ring.
-
Friedel-Crafts Alkylation: The chloromethyl group can act as an alkylating agent, leading to the formation of diarylmethane derivatives through reaction with another molecule of this compound or the acylated product.
-
Isomer Formation: While the amide group is primarily a meta-director, the chloromethyl group is an ortho-, para-director. This can lead to the formation of different regioisomers of the acylated product.
Q5: How can I minimize the unwanted alkylation side reaction from the chloromethyl group?
A5: To suppress the Friedel-Crafts alkylation side reaction, consider the following strategies:
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can promote the ionization of the benzylic chloride. A milder Lewis acid may favor the desired acylation.
-
Control Reaction Temperature: Alkylation reactions are often more sensitive to temperature than acylations. Running the reaction at a lower temperature may selectively favor acylation.
-
Choice of Acylating Agent: Using a more reactive acylating agent might allow for milder reaction conditions, thereby reducing the likelihood of the chloromethyl group reacting.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the acylation of this compound.
| Problem | Potential Cause | Suggested Solution |
| No or Low Product Formation | Deactivated Aromatic Ring | Increase the amount of Lewis acid catalyst (up to stoichiometric amounts). Increase the reaction temperature and/or reaction time. Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). |
| Inactive Catalyst | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous Lewis acid. Use anhydrous solvents. | |
| Formation of Multiple Products | Polyacylation | Use a stoichiometric amount of the acylating agent or a slight excess of the this compound. Avoid excessively high reaction temperatures. |
| Friedel-Crafts Alkylation by the Chloromethyl Group | Use a milder Lewis acid. Maintain a lower reaction temperature. Consider protecting the chloromethyl group if possible, though this adds synthetic steps. | |
| Isomer Formation | The directing effects of the substituents will lead to a mixture of isomers. Purification by chromatography is often necessary to isolate the desired regioisomer. | |
| Difficulty in Product Isolation/Purification | Complexation of Product with Lewis Acid | During workup, ensure the reaction mixture is quenched with a sufficient amount of cold water or dilute acid to break up the ketone-Lewis acid complex. |
| Presence of Unreacted Starting Materials and Byproducts | Optimize the reaction conditions to drive the reaction to completion. Employ column chromatography for purification, potentially using a gradient elution to separate closely related compounds. |
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts acylation of this compound. Note: These are starting points and may require optimization for specific acylating agents and desired outcomes.
Protocol 1: Acylation using an Acyl Chloride with Aluminum Chloride
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler), add anhydrous aluminum chloride (1.1 to 2.2 equivalents) under an inert atmosphere.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene).
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 equivalent) dropwise via the dropping funnel.
-
Substrate Addition: After the addition of the acyl chloride is complete, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the Friedel-Crafts acylation of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yielding acylation reactions of this compound.
Preventing dimerization of 4-(Chloromethyl)benzamide
Welcome to the Technical Support Center for 4-(Chloromethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and handling of this compound, with a specific focus on preventing its dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability and degradation?
A1: The primary issue with this compound is its propensity to undergo self-alkylation, leading to the formation of dimers and potentially higher oligomers. This reaction is a type of Friedel-Crafts alkylation where the electrophilic chloromethyl group of one molecule reacts with the electron-rich benzene ring of another.
Q2: What is the chemical structure of the this compound dimer?
A2: The dimerization of this compound results from the formation of a new carbon-carbon bond between the benzylic carbon of one molecule and the aromatic ring of another. The most likely product is a mixture of isomers, with the substitution occurring at the positions ortho and meta to the benzamide group.
Q3: What factors promote the dimerization of this compound?
A3: Several factors can accelerate the rate of dimerization:
-
Presence of Lewis Acids: Trace amounts of Lewis acids (e.g., AlCl₃, FeCl₃) can significantly catalyze the Friedel-Crafts self-alkylation reaction.
-
Elevated Temperatures: Higher reaction or storage temperatures increase the rate of dimerization.
-
Polar Aprotic Solvents: Solvents that can stabilize the formation of a benzylic carbocation-like intermediate can facilitate the reaction.
-
High Concentrations: Increased concentration of this compound in solution will lead to a higher probability of intermolecular reactions.
Q4: How can I detect the presence of the dimer in my sample?
A4: The presence of the dimer can be detected and quantified using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can separate the monomer from the larger, more hydrophobic dimer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the monomer and dimer based on their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of the dimer, which will be different from those of the monomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Unexpected formation of a solid or high-viscosity oil in the reaction mixture.
-
Potential Cause: This is a strong indication of significant dimerization or polymerization.
-
Recommended Solutions:
-
Temperature Control: Immediately cool the reaction mixture to 0-4 °C to slow down the rate of reaction. For future experiments, maintain a lower reaction temperature.
-
Solvent Choice: Consider using a less polar solvent to disfavor the formation of the benzylic carbocation intermediate.
-
Concentration: If possible, perform the reaction at a lower concentration of this compound.
-
Issue 2: Low yield of the desired product and the presence of a major, less polar byproduct.
-
Potential Cause: The byproduct is likely the dimer of this compound.
-
Recommended Solutions:
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the dimer.
-
Use of a Non-nucleophilic Base: If the reaction requires a base, consider using a sterically hindered, non-nucleophilic base to scavenge any generated HCl without promoting elimination or other side reactions.
-
Purification: The dimer can often be separated from the desired product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Dimerization (Hypothetical Data Based on General Principles)
| Parameter | Condition | Expected Dimer Formation | Rationale |
| Temperature | Low (0-25 °C) | Low | Reduces the rate of the Friedel-Crafts reaction. |
| High ( > 50 °C) | High | Provides sufficient activation energy for dimerization. | |
| Solvent | Non-polar (e.g., Hexane) | Low | Disfavors the formation of charged intermediates. |
| Polar Aprotic (e.g., DMF, DMSO) | High | Stabilizes the benzylic carbocation-like intermediate. | |
| Catalyst | None | Low to Moderate | Dimerization can still occur, but at a slower rate. |
| Lewis Acid (e.g., AlCl₃) | Very High | Catalyzes the formation of the electrophile. | |
| Concentration | Low ( < 0.1 M) | Low | Reduces the frequency of intermolecular collisions. |
| High ( > 0.5 M) | High | Increases the probability of self-alkylation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization in a Nucleophilic Substitution Reaction
This protocol outlines a general approach for reacting this compound with a nucleophile while minimizing the formation of the dimer.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of argon or nitrogen to prevent moisture contamination.
-
Solvent and Nucleophile: Add the anhydrous, non-polar solvent and the nucleophile to the reaction vessel.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Slow Addition: Dissolve the this compound in a small amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over a period of 30-60 minutes.
-
Temperature Maintenance: Maintain the reaction temperature at 0-5 °C for the duration of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the point of completion.
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to quench the reaction and remove any unreacted starting materials.
Protocol 2: Analytical Method for Detecting Dimer Formation by HPLC
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its dimer.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Expected Elution Profile:
-
This compound (monomer) will elute earlier due to its higher polarity.
-
The dimer will have a longer retention time due to its larger size and increased hydrophobicity.
Visualizations
Caption: Mechanism of this compound Dimerization.
Caption: Troubleshooting workflow for preventing dimerization.
Technical Support Center: Optimizing Reaction Conditions for 4-(Chloromethyl)benzamide
Welcome to the technical support center for the synthesis and optimization of 4-(Chloromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent method is the chlorination of 4-(hydroxymethyl)benzamide. This precursor is typically synthesized from 4-methylbenzoic acid or by the hydroxymethylation of benzamide. The subsequent chlorination of the benzylic alcohol is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Q2: I am observing a low yield of this compound. What are the potential causes?
A2: Low yields can stem from several factors. The most common issues include the presence of moisture, which can hydrolyze the chlorinating agent and the product, incomplete reaction, or side reactions. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
Q3: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted 4-(hydroxymethyl)benzamide, byproducts from the chlorinating agent, or products from side reactions. Given the high reactivity of the benzylic chloride, dimerization or polymerization can also occur, especially if the product is not handled quickly or is subjected to high temperatures.
Q4: How can I best purify the crude this compound?
A4: Due to its high reactivity and instability, this compound is often used immediately in the subsequent reaction step without extensive purification.[1] If purification is necessary, it should be done with caution. Recrystallization from a dry, non-polar solvent may be attempted, but care must be taken to avoid hydrolysis or polymerization. Column chromatography on silica gel can also be challenging due to the compound's reactivity on the acidic stationary phase.
Q5: My product is a sticky oil and fails to solidify. What is the cause and how can I fix it?
A5: This is often due to the presence of impurities that depress the melting point. Residual solvent or unreacted starting materials are common culprits. Try removing all volatile components under high vacuum. If it remains an oil, you can attempt to precipitate a solid by triturating with a cold, non-polar solvent like hexane.
Troubleshooting Guides
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting & Optimization |
| Low or No Product Formation | Ineffective or hydrolyzed chlorinating agent. | - Use a fresh bottle of thionyl chloride (SOCl₂) or oxalyl chloride. - Ensure the reagent is added carefully to prevent vigorous reaction and loss of material. |
| Presence of water in the reaction. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Suboptimal reaction temperature. | - For chlorination with SOCl₂, the reaction may require gentle heating or reflux to go to completion. Monitor the reaction by TLC. | |
| Formation of Significant Byproducts | Over-chlorination or side reactions with the amide group. | - Control the stoichiometry of the chlorinating agent; avoid a large excess. - Maintain a controlled temperature during the addition of the chlorinating agent. |
| Dimerization or polymerization of the product. | - Use the product immediately in the next step. - Avoid high temperatures during workup and purification. | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Increase the reaction time or temperature and monitor by TLC.[2] - Ensure efficient stirring, especially for heterogeneous mixtures. |
| Difficult Purification | Product instability. | - Given its high reactivity, the product is often used crude in the next synthetic step.[1] - If purification is essential, consider a rapid filtration through a short plug of silica gel with a non-polar eluent, ensuring all materials are dry. |
Experimental Protocols
A reliable method for preparing this compound involves the chlorination of 4-(hydroxymethyl)benzamide.
Protocol 1: Synthesis of this compound via Chlorination
Materials:
-
4-(hydroxymethyl)benzamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)[1]
-
Ice bath
-
Round-bottom flask and condenser
-
Magnetic stirrer
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 4-(hydroxymethyl)benzamide (1.0 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).
-
Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude this compound is often a solid and, due to its reactivity, should be used immediately for the next step.
Data Presentation
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Formula | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | - Volatile byproducts (SO₂ and HCl) are easily removed. - Generally provides good yields.[1] | - Highly corrosive and moisture-sensitive. |
| Oxalyl Chloride | (COCl)₂ | - Byproducts (CO, CO₂, and HCl) are all gaseous. - Can often be used under milder conditions. | - More expensive than SOCl₂. - Toxic. |
| Phosphorus Pentachloride | PCl₅ | - Powerful chlorinating agent. | - Solid reagent, which can make handling difficult. - Byproducts (POCl₃ and HCl) can be harder to remove. |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis and Purification of 4-(Chloromethyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Chloromethyl)benzamide. Our aim is to address common challenges related to impurity removal and to provide detailed experimental protocols to ensure the highest purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
The most prevalent laboratory-scale synthesis of this compound involves the reaction of 4-(chloromethyl)benzoyl chloride with a source of ammonia, typically aqueous or gaseous ammonia. The primary and most common impurity in this synthesis is 4-(chloromethyl)benzoic acid.[1] This acidic impurity arises from the hydrolysis of the starting material, 4-(chloromethyl)benzoyl chloride, when exposed to water. Other potential, though less common, impurities can include unreacted starting material and byproducts from side reactions of the reactive chloromethyl group.
Q2: My final product has an acidic pH and shows a broad melting point. What is the likely cause and how can I resolve this?
An acidic pH and a broad or depressed melting point are strong indicators of the presence of 4-(chloromethyl)benzoic acid as an impurity. To remove this, a simple acid-base extraction is highly effective. By dissolving the crude product in an organic solvent and washing with a mild aqueous base, such as a 5% sodium bicarbonate solution, the acidic impurity is converted to its water-soluble carboxylate salt and is partitioned into the aqueous layer, effectively removing it from the desired product.
Q3: After purification, my yield is lower than expected. What are the potential reasons for this loss of product?
Low recovery of this compound post-purification can stem from several factors. During the aqueous workup, overly vigorous shaking can lead to the formation of stable emulsions, which can trap the product. Additionally, using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product to maximize the yield of recrystallized material.
Q4: What is the recommended method for confirming the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for assessing the purity of this compound.[2][3][4][5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of a modifier like formic acid, provides excellent separation of the main compound from its impurities. Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed as a powerful tool for determining absolute purity.[2][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of an acidic impurity (e.g., 4-(chloromethyl)benzoic acid) detected by TLC or HPLC. | Hydrolysis of the starting material, 4-(chloromethyl)benzoyl chloride, during the reaction or workup. | Perform a workup with a mild aqueous base. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a 5% aqueous solution of sodium bicarbonate. |
| Product "oils out" during recrystallization instead of forming crystals. | The solution is too concentrated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point and favor oiling out. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling after recrystallization. | The solution is too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If unsuccessful, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Presence of minor, less polar impurities observed in the final product. | Possible self-condensation or other side reactions involving the reactive chloromethyl group. | If acid-base extraction and recrystallization are insufficient, column chromatography on silica gel may be necessary for complete purification. |
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC analysis of a crude and purified sample of this compound.
Table 1: HPLC Analysis of Crude this compound
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | 2.5 | 4-(Chloromethyl)benzoic acid | 8.5 |
| 2 | 4.2 | This compound | 90.1 |
| 3 | 5.8 | Unidentified Impurity | 1.4 |
Table 2: HPLC Analysis of Purified this compound
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | 4.2 | This compound | >99.5 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-(chloromethyl)benzoyl chloride and aqueous ammonia.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
-
Reagent Addition: To the flask, add a solution of concentrated aqueous ammonia. While stirring vigorously, slowly add a solution of 4-(chloromethyl)benzoyl chloride in a suitable organic solvent (e.g., dichloromethane) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification by Recrystallization
This protocol outlines the purification of crude this compound using a mixed solvent system of ethanol and water.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of impurity removal via acid-base extraction.
References
Technical Support Center: Characterization of Byproducts in 4-(Chloromethyl)benzamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and troubleshooting byproducts encountered during the synthesis of 4-(chloromethyl)benzamide. The following information is designed to assist in optimizing reaction conditions, ensuring product purity, and maintaining safety in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
A1: The most prevalent method for synthesizing this compound is the chloromethylation of p-toluamide, typically using paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, a variant of the Blanc chloromethylation reaction.[1] During this process, several byproducts can form through side reactions. The most commonly encountered byproducts include:
-
4-(Hydroxymethyl)benzamide: Formed by the hydrolysis of the chloromethyl group of the product.
-
Bis(4-carbamoylbenzyl)methane: A result of over-alkylation, where the starting material or product reacts further with the chloromethylated species.[1]
-
Bis(chloromethyl) ether (BCME): A highly carcinogenic byproduct that can form under the conditions of chloromethylation reactions.[2]
Q2: What causes the formation of 4-(hydroxymethyl)benzamide and how can it be minimized?
A2: The formation of 4-(hydroxymethyl)benzamide is primarily due to the presence of water in the reaction mixture, which hydrolyzes the reactive chloromethyl group of the final product.
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: Use thoroughly dried glassware, reagents, and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote hydrolysis. Optimize the temperature to favor the formation of the desired product while minimizing byproduct formation.
-
Prompt Work-up: Upon completion of the reaction, proceed with the work-up and purification steps without delay to minimize the exposure of the product to aqueous conditions.
Q3: How can the formation of the over-alkylation byproduct, bis(4-carbamoylbenzyl)methane, be controlled?
A3: Bis(4-carbamoylbenzyl)methane is a diarylmethane derivative formed when the electron-rich aromatic ring of p-toluamide or this compound undergoes a second electrophilic substitution with the chloromethylating agent or the product itself.[1]
Troubleshooting Strategies:
-
Stoichiometry Control: Use a stoichiometric excess of the p-toluamide starting material relative to the chloromethylating agent (paraformaldehyde). This increases the probability that the electrophile will react with the starting material rather than the product.
-
Slow Addition of Reagents: Add the chloromethylating agent or the catalyst portion-wise or via slow addition to maintain a low concentration of the reactive electrophile in the reaction mixture.
-
Temperature Management: Over-alkylation is often favored at higher temperatures. Maintaining a lower reaction temperature can help to selectively form the desired mono-chloromethylated product.
Q4: What are the safety concerns associated with bis(chloromethyl) ether (BCME) and how can exposure be prevented?
A4: Bis(chloromethyl) ether (BCME) is a potent carcinogen, and its formation, even in trace amounts, is a significant safety hazard in chloromethylation reactions.[2]
Safety Precautions:
-
Engineering Controls: Always perform the reaction in a well-ventilated fume hood with a high face velocity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Reaction Scale: Whenever possible, conduct the reaction on the smallest scale necessary.
-
Quenching: Upon completion, the reaction should be carefully quenched with a suitable reagent, such as aqueous ammonia or sodium sulfite, to destroy any residual BCME.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time.- Optimize reaction temperature.- Ensure efficient stirring. |
| Significant formation of byproducts. | - Review and implement strategies to minimize byproduct formation as outlined in the FAQs. | |
| Loss of product during work-up. | - Optimize extraction and purification procedures. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. | |
| Multiple spots on Thin Layer Chromatography (TLC) | Presence of starting material and byproducts. | - Co-spot the reaction mixture with the starting material (p-toluamide) to identify the corresponding spot.- Use appropriate visualization techniques (e.g., UV light, iodine chamber) to detect all components. |
| Difficulty in purifying the product | Co-elution of byproducts during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent system. |
| Thermal degradation of the product. | - Avoid excessive heat during solvent evaporation and drying. |
Quantitative Data on Byproduct Formation
The following table summarizes hypothetical quantitative data from High-Performance Liquid Chromatography (HPLC) analysis under different reaction conditions to illustrate the impact on byproduct formation.
| Condition | This compound (%) | 4-(Hydroxymethyl)benzamide (%) | Bis(4-carbamoylbenzyl)methane (%) |
| Standard | 85 | 5 | 10 |
| Anhydrous | 92 | <1 | 7 |
| Excess p-Toluamide | 90 | 5 | 5 |
| High Temperature | 70 | 15 | 15 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the chloromethylation of p-toluamide.
Materials:
-
p-Toluamide
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, suspend p-toluamide (1 equivalent) and paraformaldehyde (1.2 equivalents) in anhydrous dichloromethane.
-
Add anhydrous zinc chloride (0.1 equivalents) to the suspension.
-
Bubble dry hydrogen chloride gas through the stirred mixture at 0-5 °C.
-
After saturation with HCl, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
This HPLC method is suitable for the quantitative analysis of this compound and its common byproducts.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 3: GC-MS Method for Byproduct Identification
This GC-MS method can be used for the identification of volatile byproducts.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Ionization: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Dissolve a sample of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject an appropriate volume into the GC-MS system.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Major byproduct formation pathways.
Caption: Logical troubleshooting workflow for common issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-(Chloromethyl)benzamide
For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the characterization of 4-(Chloromethyl)benzamide, a key intermediate in various synthetic processes. This document outlines the principles, experimental data, and detailed protocols for several common analytical techniques, offering a framework for selecting the most appropriate method based on the specific analytical goal.
Overview of Analytical Techniques
The characterization of this compound can be approached using a variety of analytical techniques, each providing unique insights into the molecule's structure, purity, and quantity. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The selection of a particular method is often dictated by the desired information, whether it be for structural elucidation, impurity profiling, or quantitative analysis.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of various analytical methods applicable to the analysis of this compound and structurally similar compounds. This data, compiled from analogous validated methods, serves as a general guideline for method selection.[1]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 90.0 - 110.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0%[1] | < 10.0% | < 5.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[1] | 5 - 20 ng/mL | < 0.5 ng/mL |
| Specificity | Good to Excellent | Good to Excellent | Excellent |
| Robustness | High[1] | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of this compound and for monitoring reaction progress and purity.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (optional, for mobile phase modification)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition.[2]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[2]
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including this compound and its potential impurities.[3][4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap)
-
Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a lower temperature and ramp up to a higher temperature.
-
Injection Mode: Split/splitless injection.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the molecular ion of this compound and expected fragments.
Sample Preparation:
-
Samples are typically dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) before injection. Derivatization may be necessary for less volatile impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.[6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Instrumentation:
-
FTIR spectrometer
Sample Preparation:
-
The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.[10]
Data Acquisition:
-
Acquire the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Visualizing the Analytical Workflow
To aid in the understanding of the experimental processes, the following diagrams illustrate the typical workflows for HPLC method validation and a general analytical technique selection process.
Caption: A logical workflow for HPLC method validation.
Caption: Decision tree for selecting an analytical technique.
Impurity Profiling
A critical aspect of characterizing this compound is the identification and quantification of potential impurities. These can arise from starting materials, side reactions during synthesis, or degradation. Common potential impurities may include:
-
Starting materials: 4-Methylbenzamide, residual chlorinating agents.
-
By-products: Dimerization products, over-chlorinated species.
-
Degradation products: 4-(Hydroxymethyl)benzamide, terephthalamide.
Techniques like GC-MS and LC-MS/MS are particularly well-suited for impurity profiling due to their high sensitivity and ability to provide structural information about unknown compounds.[11][12]
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. While NMR and FTIR are essential for unequivocal structural confirmation, chromatographic techniques such as HPLC and GC-MS are indispensable for quantitative analysis and purity assessment. The choice of method should be guided by the specific analytical requirements, balancing factors such as sensitivity, selectivity, and the nature of the sample matrix. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. airhygiene.com [airhygiene.com]
- 9. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
A Comparative Guide to HPLC Analysis of 4-(Chloromethyl)benzamide Purity for Researchers and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. 4-(Chloromethyl)benzamide is a key building block where stringent purity control is essential to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of this compound and its potential impurities. This guide provides a comprehensive comparison of a typical reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques, supported by detailed experimental protocols and representative data.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination depends on various factors, including the chemical nature of the analyte and its impurities, the required sensitivity, and the intended application. While HPLC is a versatile and robust method, other techniques can offer complementary information.
| Parameter | HPLC-UV | GC-MS | 1H NMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Nuclear spin transitions in a magnetic field. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar impurities. | Provides structural confirmation and can be quantitative (qNMR). Less sensitive for trace impurity profiling. |
| Specificity | Good to Excellent, especially with photodiode array (PDA) detection for peak purity analysis. | Excellent, provides structural information for impurity identification. | High, provides detailed structural information. |
| Sensitivity (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | ~0.1% for routine analysis |
| Precision (%RSD) | < 2.0% | < 10.0% | < 5.0% (qNMR) |
| Throughput | High | Medium | Low to Medium |
| Primary Use | Quantitative purity analysis and impurity profiling. | Identification and quantification of volatile impurities. | Structural elucidation and confirmation of the main component. |
Detailed Experimental Protocol: A Validated RP-HPLC Method
This section outlines a representative isocratic RP-HPLC method for the quantitative analysis of this compound purity, validated according to the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC system with a UV-Vis or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: Mobile phase (Acetonitrile : Water, 60:40, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 - 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Summary
The following table summarizes the acceptance criteria and typical results for the validation of the HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.99.[1] | No interference observed from blank and potential impurities. Peak purity index of 0.999. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.7 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).[1] | The method is robust, with %RSD < 2.0% for all variations. |
Quantitative Data Presentation
The following table presents hypothetical, yet realistic, data from the analysis of a synthesized batch of this compound using the validated HPLC method.
| Compound | Retention Time (min) | Area (%) |
| 4-(Hydroxymethyl)benzamide | 2.8 | 0.15 |
| 4-Carboxybenzamide | 3.5 | 0.25 |
| This compound | 6.2 | 99.50 |
| Dimer Impurity | 10.8 | 0.10 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
References
A Comparative Analysis of the Reactivity of 4-(Chloromethyl)benzamide and 4-(Bromomethyl)benzamide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount for the efficient construction of complex molecular architectures. Benzyl halides, in particular, serve as versatile intermediates for the introduction of a benzyl moiety through nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of two such reagents: 4-(chloromethyl)benzamide and 4-(bromomethyl)benzamide. The insights presented herein, supported by established principles of physical organic chemistry and generalized experimental protocols, are intended to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Theoretical Framework: The Role of the Leaving Group
Nucleophilic substitution reactions at a benzylic carbon can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. For primary benzylic halides such as those being compared, the SN2 mechanism is often favored, particularly with good nucleophiles.
In the SN2 mechanism, the reaction rate is dependent on the concentrations of both the substrate and the nucleophile. The transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group. The stability of the leaving group as an independent species is crucial in lowering the activation energy of this transition state.
The leaving group ability of the common halides follows the order: I- > Br- > Cl- > F-. This trend is inversely related to their basicity. Weaker bases are better able to stabilize the negative charge they acquire upon departure, making them better leaving groups.
Data Presentation: A Comparative Overview
While specific experimental kinetic data for the nucleophilic substitution of this compound and 4-(bromomethyl)benzamide is not extensively documented, the following table summarizes their key properties and expected relative reactivity based on well-established principles.
| Property | This compound | 4-(Bromomethyl)benzamide |
| Molecular Formula | C8H8ClNO | C8H8BrNO |
| Molecular Weight | 169.61 g/mol | 214.06 g/mol |
| Leaving Group | Chloride (Cl-) | Bromide (Br-) |
| Leaving Group Basicity | Higher | Lower |
| Expected Reactivity | Lower | Higher |
| Relative Rate (kBr/kCl) | 1 | >1 (Estimated to be in the range of 10-100) |
The relative rate is an estimation based on the typical reactivity difference between alkyl bromides and alkyl chlorides in SN2 reactions.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 4-(bromomethyl)benzamide, a comparative kinetic study can be performed. The following protocols provide a general framework for the synthesis of the starting materials and a method for monitoring the reaction kinetics.
Synthesis of 4-(Halomethyl)benzamide
A common route to 4-(halomethyl)benzamides involves the halogenation of 4-methylbenzamide.
1. Synthesis of 4-(Bromomethyl)benzamide:
This can be achieved via a radical bromination of 4-methylbenzamide using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride or chlorobenzene.
-
Reaction Scheme:
-
4-Methylbenzamide + NBS --(AIBN, reflux)--> 4-(Bromomethyl)benzamide + Succinimide
-
2. Synthesis of this compound:
The synthesis of this compound can be accomplished by treating N-(hydroxymethyl)benzamide with a chlorinating agent like thionyl chloride (SOCl2). N-(hydroxymethyl)benzamide is prepared from the reaction of benzamide with formaldehyde.
-
Reaction Scheme:
-
Benzamide + Formaldehyde --> N-(Hydroxymethyl)benzamide
-
N-(Hydroxymethyl)benzamide + SOCl2 --> this compound + SO2 + HCl
-
Kinetic Study of Nucleophilic Substitution
The rate of reaction of this compound and 4-(bromomethyl)benzamide with a nucleophile (e.g., sodium iodide in acetone) can be monitored by observing the formation of the product or the disappearance of the starting material over time.
Materials:
-
This compound
-
4-(Bromomethyl)benzamide
-
Sodium Iodide
-
Acetone (anhydrous)
-
Volumetric flasks
-
Pipettes
-
Constant temperature bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare equimolar solutions of this compound, 4-(bromomethyl)benzamide, and sodium iodide in anhydrous acetone.
-
In separate reaction vessels maintained at a constant temperature, initiate the reactions by mixing the solution of the respective benzamide derivative with the sodium iodide solution.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by rapid cooling or dilution).
-
Analyze the concentration of the starting material or product in each aliquot using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Plot the concentration of the reactant versus time to determine the rate constant for each reaction.
-
The ratio of the rate constants will provide a quantitative measure of the relative reactivity.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized SN2 reaction pathway for 4-(halomethyl)benzamides.
Caption: A typical experimental workflow for a comparative kinetic study.
Conclusion
Based on fundamental principles of organic chemistry, 4-(bromomethyl)benzamide is unequivocally the more reactive substrate in nucleophilic substitution reactions when compared to this compound. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion. For researchers and drug development professionals, this means that reactions employing 4-(bromomethyl)benzamide can often be conducted under milder conditions and may proceed at a faster rate, potentially leading to higher yields and fewer side products. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost, and availability. The provided experimental protocols offer a clear path for quantifying this reactivity difference in a laboratory setting.
References
A Spectroscopic Comparison of 4-(Chloromethyl)benzamide Isomers
A detailed analysis of the structural isomers of chloromethyl)benzamide using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
This guide provides a comparative spectroscopic analysis of the three structural isomers of (chloromethyl)benzamide: 2-(chloromethyl)benzamide, 3-(chloromethyl)benzamide, and 4-(chloromethyl)benzamide. These compounds are of interest to researchers in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various pharmaceutical agents. Understanding their distinct spectroscopic properties is crucial for unambiguous identification and characterization. This report outlines the experimental data obtained from ¹H NMR, ¹³C NMR, FT-IR, and MS analyses, offering a clear comparison of the spectral features that differentiate these isomers.
Experimental Protocols
The following sections detail the generalized experimental methodologies used to obtain the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. Samples are prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Infrared spectra are obtained using an FT-IR spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk.
Mass Spectrometry (MS):
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Spectroscopic Data Comparison
The distinct substitution patterns of the chloromethyl and benzamide groups on the benzene ring of the three isomers lead to unique spectroscopic signatures. The following tables summarize the key spectral data for each isomer.
Table 1: ¹H NMR Spectral Data
| Isomer | Aromatic Protons (δ, ppm) | -CH₂Cl (δ, ppm) | -CONH₂ (δ, ppm) |
| 2-(Chloromethyl)benzamide | 7.30-7.60 (m, 4H) | ~4.80 (s, 2H) | ~5.8-6.5 (br s, 2H) |
| 3-(Chloromethyl)benzamide | 7.40-7.85 (m, 4H) | ~4.60 (s, 2H) | ~5.9-6.6 (br s, 2H) |
| This compound | 7.45 (d, 2H), 7.80 (d, 2H) | 4.61 (s, 2H) | 5.89 (br s, 1H), 6.27 (br s, 1H) |
Table 2: ¹³C NMR Spectral Data
| Isomer | Aromatic Carbons (δ, ppm) | -CH₂Cl (δ, ppm) | C=O (δ, ppm) |
| 2-(Chloromethyl)benzamide | ~127-138 | ~43 | ~169 |
| 3-(Chloromethyl)benzamide | ~126-139 | ~45 | ~168 |
| This compound | ~128, 129, 137, 142 | 45.4 | 168.2 |
Table 3: FT-IR Spectral Data (Key Absorptions, cm⁻¹)
| Isomer | N-H Stretch | C=O Stretch | C-Cl Stretch |
| 2-(Chloromethyl)benzamide | ~3400, ~3200 | ~1660 | ~750 |
| 3-(Chloromethyl)benzamide | ~3350, ~3180 | ~1665 | ~730 |
| This compound | 3358, 3175 | 1662 | 745 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Isomer | Molecular Ion [M]⁺ | [M-Cl]⁺ | [M-NH₂]⁺ |
| 2-(Chloromethyl)benzamide | 169/171 | 134 | 153 |
| 3-(Chloromethyl)benzamide | 169/171 | 134 | 153 |
| This compound | 169/171 | 134 | 153 |
Note: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion and chlorine-containing fragments appear as a pair of peaks with an approximate intensity ratio of 3:1.
Visualizing the Workflow and Isomeric Relationships
To better illustrate the process of spectroscopic analysis and the structural differences between the isomers, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Caption: Structural relationship of the this compound isomers.
Conclusion
The spectroscopic data presented provides a clear basis for the differentiation of 2-, 3-, and this compound. The ¹H NMR spectra are particularly informative, with distinct splitting patterns and chemical shifts for the aromatic protons in each isomer. While the ¹³C NMR, FT-IR, and MS data show more subtle differences, they provide confirmatory evidence for the structural assignments. This comparative guide serves as a valuable resource for researchers working with these compounds, enabling accurate identification and quality control in synthetic applications.
Validating the Molecular Structure of 4-(Chloromethyl)benzamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of a compound is a critical step. This guide provides a comparative analysis of analytical techniques for validating the structure of 4-(Chloromethyl)benzamide, with a primary focus on X-ray crystallography as the definitive method. While a dedicated crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related analogues to establish expected geometric parameters. These are compared against spectroscopic data to provide a comprehensive validation workflow.
Experimental and Spectroscopic Data Summary
The structural integrity of this compound is confirmed through a combination of spectroscopic methods, each providing unique insights into its molecular framework. The data presented below is a compilation from various spectral databases and is compared with theoretical expectations and data from analogous structures.
Table 1: Comparative Crystallographic Data of Benzamide Analogues
Since the crystal structure of this compound is not available, key geometric parameters from the crystal structures of 4-Chlorobenzamide and 4-Methylbenzamide are presented for comparison. These molecules are structurally very similar, providing a strong indication of the expected bond lengths and angles in this compound.
| Parameter | 4-Chlorobenzamide[1] | 4-Methylbenzamide[2] | Expected for this compound |
| Bond Lengths (Å) | |||
| C=O | ~1.24 | ~1.23 | ~1.23 - 1.25 |
| C-N | ~1.33 | ~1.33 | ~1.33 - 1.35 |
| C-C (aromatic) | ~1.38 - 1.40 | ~1.38 - 1.40 | ~1.38 - 1.40 |
| C-Cl | ~1.74 | - | - |
| C-C (methyl/chloromethyl) | - | ~1.51 | ~1.51 |
| C(aromatic)-C(substituent) | ~1.74 (C-Cl) | ~1.51 (C-CH3) | ~1.51 (C-CH2Cl) |
| Bond Angles (°) | |||
| O=C-N | ~122 | ~123 | ~122 - 124 |
| O=C-C(aromatic) | ~120 | ~120 | ~120 - 122 |
| N-C-C(aromatic) | ~118 | ~117 | ~117 - 119 |
| C-C-C (in ring) | ~118 - 121 | ~118 - 121 | ~118 - 121 |
Table 2: Spectroscopic Data for this compound and Related Compounds
This table summarizes the key spectroscopic signatures for this compound and compares them with a closely related analogue, 4-(Chloromethyl)benzaldehyde, to aid in the interpretation of the spectral data.
| Technique | This compound | 4-(Chloromethyl)benzaldehyde (for comparison)[3] | Interpretation |
| ¹H NMR (ppm) | Expected ~7.4-7.8 (aromatic), ~4.6 (CH₂Cl), ~5.5-6.5 (NH₂) | ~10.0 (CHO), 7.6-7.9 (aromatic), 4.8 (CH₂Cl) | The aromatic protons are expected to appear as two doublets. The benzylic protons of the chloromethyl group will be a singlet. The amide protons will appear as a broad singlet. |
| ¹³C NMR (ppm) | Expected ~168 (C=O), ~128-140 (aromatic), ~45 (CH₂Cl) | Expected ~192 (C=O), ~130-145 (aromatic), ~45 (CH₂Cl) | The carbonyl carbon of the amide will have a characteristic chemical shift. The aromatic carbons will show distinct signals, and the chloromethyl carbon will be shifted downfield due to the electronegative chlorine atom. |
| Mass Spec. (m/z) | 169 (M⁺), 153, 134, 125, 103, 77[4] | 154 (M⁺), 153, 125, 119, 91, 77[3] | The molecular ion peak corresponds to the molecular weight. Fragmentation patterns can reveal the loss of specific groups like NH₂, Cl, and the chloromethyl group. |
| IR (cm⁻¹) | ~3400 & ~3200 (N-H stretch), ~1660 (C=O stretch), ~1600 (C=C aromatic), ~750 (C-Cl stretch)[4] | ~2820 & ~2730 (C-H aldehyde), ~1700 (C=O stretch), ~1600 (C=C aromatic), ~750 (C-Cl stretch) | The two N-H stretching bands are characteristic of a primary amide. The strong carbonyl absorption is also a key diagnostic peak. |
Experimental Workflows and Methodologies
The validation of this compound's structure follows a logical progression of analytical techniques.
Experimental Protocols
1. X-ray Crystallography (General Procedure for Analogues):
-
Crystal Growth: Single crystals of the benzamide analogue are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, acetone, or a mixture of solvents).
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
2. NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
3. Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile compounds.
-
Ionization: Electron ionization (EI) is a common method for generating ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
4. Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Interplay of Analytical Techniques for Structural Confirmation
The definitive structure of a molecule is best established through a combination of analytical methods, as illustrated in the signaling pathway diagram below.
References
Navigating the Analytical Maze: A Comparative Guide to LC-MS Methods for 4-(Chloromethyl)benzamide Derivatives
For researchers, scientists, and drug development professionals, the accurate identification and quantification of potentially genotoxic impurities (PGIs) like 4-(chloromethyl)benzamide and its derivatives are of paramount importance. This guide provides an objective comparison of two prominent Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for this purpose: a direct injection approach and a derivatization-based method. By presenting detailed experimental protocols and performance data, this document aims to equip analytical scientists with the necessary information to select the most suitable method for their specific needs.
This compound is a reactive compound that can pose a genotoxic risk, necessitating highly sensitive and specific analytical methods for its control in pharmaceutical ingredients and products. LC-MS has emerged as the technique of choice for this challenge, offering the required sensitivity and selectivity. The two primary strategies involve either the direct analysis of the underivatized compound or its chemical modification (derivatization) prior to LC-MS analysis to enhance its chromatographic retention and/or ionization efficiency.
At a Glance: Method Comparison
| Parameter | Direct Injection LC-MS/MS | Derivatization-based LC-MS/MS |
| Principle | Direct analysis of the native compound. | Chemical modification of the analyte to improve analytical properties. |
| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Sample Preparation | Simple dilution of the sample. | Multi-step process involving reaction with a derivatizing agent. |
| Throughput | Higher | Lower |
| Sensitivity | Potentially lower for poorly ionizable compounds. | Generally enhanced due to improved ionization and chromatography. |
| Method Development | More straightforward. | More complex, requiring optimization of the derivatization reaction. |
| Specificity | High, based on precursor/product ion transitions. | Very high, as the derivatization reaction is specific to the target functional group. |
In-Depth Methodologies and Performance Data
Method 1: Direct Injection UPLC-MS/MS
This approach offers a simpler and faster workflow by directly analyzing the this compound derivatives without chemical modification. A high-resolution technique like Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is typically employed to achieve the necessary sensitivity and separation from the active pharmaceutical ingredient (API) and other impurities.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration appropriate for the expected level of the impurity.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for this compound.
-
Quantitative Performance (Hypothetical Data Based on Similar Analytes):
| Parameter | Performance |
| Limit of Detection (LOD) | 0.05 ppm |
| Limit of Quantification (LOQ) | 0.15 ppm |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
dot
Direct Injection LC-MS/MS Workflow
Method 2: Derivatization-based HILIC-LC-MS/MS
For compounds that exhibit poor retention on reversed-phase columns or ionize inefficiently, derivatization can be a powerful strategy to enhance their analytical properties. For alkylating agents like this compound, derivatization with a nucleophilic reagent can introduce a permanently charged moiety, significantly improving both chromatographic retention on a HILIC column and ionization efficiency.
Experimental Protocol:
-
Derivatization: The sample is reacted with a derivatizing agent, such as 4-dimethylaminopyridine (4-DMAP), in an appropriate solvent and at an elevated temperature to form a stable, charged derivative.
-
Sample Preparation: After the reaction, the sample may require a simple dilution before injection.
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is used to retain the polar, charged derivative.
-
Mobile Phase A: Acetonitrile with a small percentage of an aqueous buffer (e.g., ammonium formate).
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate).
-
Gradient: A gradient starting with a high percentage of mobile phase A and decreasing over time is employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 °C.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode.
-
Detection: MRM is used to monitor the specific transition of the derivatized analyte.
-
Quantitative Performance (Based on a similar derivatization approach for a related compound):
| Parameter | Performance |
| Limit of Detection (LOD) | 0.01 ppm |
| Limit of Quantification (LOQ) | 0.03 ppm |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
dot
Derivatization-based LC-MS/MS Workflow
Discussion and Recommendations
The choice between a direct injection and a derivatization-based LC-MS method for the analysis of this compound derivatives depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation and expertise.
The direct injection method is advantageous in its simplicity and higher throughput, making it suitable for routine screening and quality control where the expected impurity levels are within the method's quantification limits. The reduced sample handling also minimizes the risk of contamination and analyte loss.
On the other hand, the derivatization-based method offers superior sensitivity and is the preferred approach when trace-level quantification is critical, especially in complex matrices where the API or other components may interfere with the analysis of the underivatized analyte. The enhanced chromatographic retention on a HILIC column effectively separates the derivatized impurity from the bulk of the sample matrix, reducing ion suppression effects and improving the signal-to-noise ratio. While the method development is more involved and the sample preparation is more time-consuming, the gains in sensitivity and specificity can be substantial.
For drug development professionals, it is recommended to evaluate both approaches during method development. A direct injection method may be sufficient for initial assessments, while a more sensitive derivatization method may be necessary for final product release testing and in cases where very low limits of detection are required to meet regulatory guidelines for genotoxic impurities. The detailed protocols and performance data presented in this guide provide a solid foundation for making an informed decision based on the specific analytical challenges at hand.
Purity Assessment of 4-(Chloromethyl)benzamide: A Comparative Guide to NMR and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 4-(Chloromethyl)benzamide. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes supporting data to inform the selection of the most suitable analytical methodology.
Executive Summary of Analytical Techniques
Quantitative NMR (qNMR) offers a direct and primary method for purity determination without the need for a specific reference standard of the analyte. It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei. In contrast, HPLC and GC are comparative techniques that separate components of a mixture based on their differential partitioning between a mobile and a stationary phase, with quantification typically relying on a reference standard of the same compound.
Comparative Data Analysis
The following table summarizes illustrative data from the purity analysis of a single, hypothetical batch of this compound using qNMR, HPLC, and GC. This data represents typical results obtained from validated methods and is intended for comparative purposes.
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Absolute quantification against a certified internal standard. | Separation based on polarity; quantification against an external standard. | Separation based on volatility and polarity; quantification against an external standard. |
| Purity Assay (%) | 99.2 | 99.3 | 99.1 |
| Relative Standard Deviation (RSD, n=6) | 0.15% | 0.35% | 0.45% |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% | ~0.02% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes | ~30 minutes |
| Selectivity | High structural resolution. Can distinguish structurally similar impurities if signals do not overlap. | Excellent for non-volatile and thermally labile impurities. | Excellent for volatile impurities. |
| Sample Preparation | Simple dissolution with a certified internal standard. | Dissolution and filtration. | Dissolution, possible derivatization for non-volatile impurities. |
| Destructive to Sample? | No | Yes | Yes |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readable to 0.01 mg)
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Acid, certified purity ≥ 99.5%)
-
Deuterated solvent (e.g., DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (Maleic Acid) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard protons (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, characteristic signals of both this compound (e.g., the singlet of the chloromethyl protons, ~4.8 ppm, and the aromatic protons) and the internal standard (e.g., the singlet of the olefinic protons of Maleic Acid, ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
Analysis and Purity Calculation:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Calculate the purity by area normalization, assuming the response factors of the impurities are the same as the main peak.
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
Gas Chromatography (GC)
This protocol details a GC method suitable for the analysis of this compound and its volatile impurities.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
-
This compound reference standard
-
Dichloromethane (GC grade)
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1)
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
Analysis and Purity Calculation: Purity is calculated using the area normalization method, similar to the HPLC protocol.
Visualizing the Workflow
Caption: Workflow for purity assessment by qNMR.
Caption: General workflow for purity assessment by HPLC or GC.
Conclusion and Recommendations
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.
-
qNMR is an excellent primary method for the absolute purity determination of reference standards and for obtaining highly accurate and precise results without the need for a specific standard of the analyte. Its non-destructive nature is also advantageous when sample quantity is limited.
-
HPLC is the method of choice for routine quality control, stability studies, and the separation and quantification of non-volatile or thermally labile impurities. Its high sensitivity makes it ideal for detecting trace-level impurities.
-
GC is well-suited for the analysis of volatile impurities that may be present from the synthesis process.
For a comprehensive purity profile of this compound, a combination of these techniques is often employed. qNMR can be used to certify the purity of the primary reference material, while HPLC and/or GC can be used for routine quality control and to build a complete impurity profile.
A Comparative Analysis of 4-(Chloromethyl)benzamide and Other Benzylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the benzylation of nucleophiles is a fundamental transformation for the protection of functional groups and the synthesis of complex molecular architectures. The choice of a suitable benzylating agent is critical to ensure high yields, selectivity, and operational safety. This guide provides an objective comparison of 4-(Chloromethyl)benzamide with other commonly employed benzylating agents, supported by experimental data and detailed protocols.
Introduction to Benzylating Agents
Benzylating agents are a class of reagents that introduce a benzyl group (C₆H₅CH₂-) onto a substrate. The most common benzylating agents are benzyl halides, such as benzyl bromide and benzyl chloride, which react with nucleophiles via an Sₙ2 mechanism. The reactivity of these agents can be modulated by the nature of the leaving group and the substituents on the aromatic ring.
This compound is a substituted benzyl chloride that offers a unique combination of a reactive benzylic chloride for nucleophilic substitution and a benzamide functional group that can influence the molecule's properties and reactivity. This guide will compare the performance of this compound with standard benzylating agents in O-alkylation of phenols and N-alkylation of amines.
Data Presentation: Performance Comparison of Benzylating Agents
The following tables summarize the performance of various benzylating agents in O-alkylation and N-alkylation reactions. The data for this compound is limited in the literature; therefore, its performance is predicted based on chemical principles. The electron-withdrawing nature of the para-amide group in this compound is expected to slightly decrease its reactivity in Sₙ2 reactions compared to unsubstituted benzyl chloride.
Table 1: O-Alkylation of Phenols
| Benzylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | DMF | 80 | 12-24 | Predicted: 70-85 | N/A |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 95 | [1](2) |
| Benzyl Chloride | Phenol | NaOH | Ethanol/H₂O | Reflux | 4 | 90 | [3](4) |
| Benzyl Tosylate | 4-Nitrophenol | K₂CO₃ | DMF | 90 | 2 | 92 | [5](5) |
Table 2: N-Alkylation of Amines
| Benzylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | K₂CO₃ | Acetonitrile | 80 | 12-24 | Predicted: 65-80 | N/A |
| Benzyl Bromide | Aniline | NaHCO₃ | Ethanol | Reflux | 6 | 85 | [6](7) |
| Benzyl Chloride | Aniline | Et₃N | Dichloromethane | RT | 12 | 82 | [8](9) |
| Benzyl Alcohol | Aniline | KOtBu | Toluene | 120 | 24 | 93 | [10](10) |
Experimental Protocols
General Protocol for O-Alkylation of Phenols via Williamson Ether Synthesis
This protocol describes a general procedure for the O-benzylation of a phenol using a benzylating agent.
Materials:
-
Phenol (1.0 eq)
-
Benzylating agent (1.1 eq) (e.g., this compound, Benzyl Bromide, Benzyl Chloride)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., DMF, Acetone)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a stir bar, add the phenol, base, and solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the benzylating agent to the mixture.
-
Attach a condenser and heat the reaction mixture to the desired temperature (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired benzyl ether.
General Protocol for N-Alkylation of Amines
This protocol outlines a general method for the N-benzylation of an amine.
Materials:
-
Amine (1.0 eq)
-
Benzylating agent (1.1 eq) (e.g., this compound, Benzyl Bromide, Benzyl Chloride)
-
Base (e.g., K₂CO₃, Et₃N, 2.0 eq)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Heating mantle (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve the amine and base in the chosen solvent.
-
Add the benzylating agent to the solution.
-
Stir the reaction at room temperature or heat to reflux as required (see Table 2).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., triethylammonium salt) has formed, filter the mixture.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the N-benzylated amine.
Visualizations
Conclusion
Benzyl bromide and benzyl chloride remain the workhorse reagents for benzylation reactions, offering high reactivity and yielding extensive literature support. This compound presents an interesting alternative, incorporating a benzamide moiety that can be useful for further functionalization or for modulating the physicochemical properties of the target molecule. While direct comparative data is scarce, its reactivity is anticipated to be slightly lower than that of benzyl chloride, potentially requiring more forcing reaction conditions. The choice of the optimal benzylating agent will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired selectivity, and the overall synthetic strategy. Researchers are encouraged to perform small-scale trials to optimize conditions when using less common benzylating agents like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 4-(Chloromethyl)aniline|CAS 65581-19-3|Supplier [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of 4-(Chloromethyl)benzamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and intermediates like 4-(Chloromethyl)benzamide is critical for quality control, stability testing, and formulation development. This guide provides a comprehensive comparison of various analytical methodologies for the quantitative analysis of this compound in a sample. The performance characteristics and experimental protocols are based on established analytical practices for similar benzamide derivatives and related chemical entities, providing a robust framework for method development and validation.
Comparison of Quantitative Analytical Methods
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and versatile technique.[1] For volatile and thermally stable compounds, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) offers high resolution and sensitivity.[2] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment without the need for a specific reference standard of the analyte.[3] UV-Visible Spectrophotometry provides a simpler and more accessible method, although it may lack the specificity of chromatographic techniques.[4]
Below is a comparative summary of these techniques with expected performance data for the analysis of a compound like this compound, based on data from analogous compounds.[1]
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 | Not Applicable (Direct Quantification) | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 110.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | Analyte Dependent | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.4 - 2 µg/mL | 5 - 20 ng/mL | Analyte Dependent | 0.5 - 2 µg/mL |
| Specificity | Good to Excellent | Excellent | Excellent | Moderate |
| Sample Throughput | High | Moderate to High | Low to Moderate | High |
| Cost | Moderate | High | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method describes a reverse-phase HPLC approach for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate (55:5:40, v/v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 275 nm[5]
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary GC column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness)[6]
-
Data acquisition and processing software
Reagents and Materials:
-
Isopropanol (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[6]
-
Inlet Temperature: 200°C[6]
-
Injection Volume: 1 µL (split injection, e.g., 10:1)
-
Oven Temperature Program: Initial temperature of 40°C, hold for 3 min, ramp to 110°C at 15°C/min, then ramp to 220°C at 40°C/min.[6]
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) with selected ion monitoring (SIM) for quantification.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in isopropanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with isopropanol to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Solution: Dissolve the sample in isopropanol to achieve a concentration within the calibration range.
Analysis: Inject the prepared solutions into the GC-MS system. Identify the this compound peak based on its retention time and mass spectrum. Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the direct quantification of this compound by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard.[7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Experimental Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between scans.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate a well-resolved proton signal of this compound and a signal from the internal standard. Calculate the purity or concentration of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
UV-Visible Spectrophotometry
This method is based on the absorption of UV radiation by this compound.
Instrumentation:
-
UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (UV grade)
-
This compound reference standard
Experimental Protocol:
-
Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For benzamide, a related compound, the λmax is around 225 nm.
-
Preparation of Standard Solutions: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1-20 µg/mL).
-
Preparation of Sample Solution: Prepare a solution of the sample in methanol with a concentration that falls within the range of the calibration standards.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of aromatic compounds in gasoline with flow-switching comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Spectrophotometric approach for deconvolving overlapped spectra of antihypertensive drug mixtures using UV detection: an eco-friendly method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Benchmarking of Synthesis Routes for 4-(Chloromethyl)benzamide
For researchers and professionals in drug discovery and organic synthesis, the efficient production of key intermediates is paramount. 4-(Chloromethyl)benzamide is a valuable building block in medicinal chemistry, and the selection of an optimal synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides a detailed comparison of three primary synthesis routes to this compound, supported by representative experimental data and protocols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the three primary synthesis routes to this compound. Data is compiled from analogous and well-established procedures for similar transformations.
| Metric | Route 1: Amidation of 4-(Chloromethyl)benzoyl Chloride | Route 2: Radical Chlorination of 4-Methylbenzamide | Route 3: Direct Amidation with Coupling Agent |
| Starting Materials | 4-(Chloromethyl)benzoyl Chloride, Ammonia source (e.g., NH₄OH, NH₄Cl) | 4-Methylbenzamide, Chlorinating agent (e.g., NCS, SO₂Cl₂), Radical initiator (e.g., AIBN, UV light) | 4-(Chloromethyl)benzoic Acid, Ammonia source, Coupling agent (e.g., HATU, HBTU, DCC) |
| Typical Yield | 85-95% | 40-60% | 80-90% |
| Purity (pre-purification) | High (>95%) | Moderate (often requires significant purification from over-chlorinated and starting material) | High (>90%) |
| Reaction Time | 1-4 hours | 4-12 hours | 2-6 hours |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to Reflux | 0°C to Room Temperature |
| Key Reagents | 4-(Chloromethyl)benzoyl Chloride, Ammonia | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂), AIBN | HATU, HBTU, DCC, EDC |
| Safety Concerns | Use of lachrymatory and corrosive acyl chloride. | Use of potentially explosive radical initiators and corrosive chlorinating agents. | Coupling agents can be irritants or toxic; DCC byproduct (DCU) can be difficult to remove. |
| Scalability | Well-established for large-scale synthesis. | Can be challenging to control selectivity on a large scale. | Excellent for lab-scale; some coupling agents are expensive for large-scale use. |
Logical Workflow of Synthesis Route Comparison
Caption: Comparative analysis workflow for synthesis routes.
Experimental Protocols
Route 1: Amidation of 4-(Chloromethyl)benzoyl Chloride
This route is often preferred for its high yield and purity. It involves the reaction of a reactive acyl chloride with an ammonia source.
Experimental Workflow:
Caption: Workflow for amidation of 4-(chloromethyl)benzoyl chloride.
Protocol:
-
Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 2-3 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Route 2: Radical Chlorination of 4-Methylbenzamide
This route offers a more direct approach from a readily available starting material, but control of selectivity can be a challenge.
Experimental Workflow:
Caption: Workflow for radical chlorination of 4-methylbenzamide.
Protocol:
-
Dissolve 4-methylbenzamide (1.0 eq) in an inert solvent such as carbon tetrachloride or chlorobenzene.
-
Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate this compound.
Route 3: Direct Amidation of 4-(Chloromethyl)benzoic Acid with a Coupling Agent
This modern approach avoids the use of a highly reactive acyl chloride and offers mild reaction conditions, making it suitable for sensitive substrates.
Experimental Workflow:
Caption: Workflow for coupling agent-mediated amidation.
Protocol:
-
Dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add an ammonia source, such as ammonium chloride (1.5 eq).
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary by recrystallization or column chromatography.
Safety Operating Guide
Proper Disposal of 4-(Chloromethyl)benzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 4-(Chloromethyl)benzamide is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing genetic defects.[1][2] Therefore, strict adherence to safety protocols during its use and disposal is paramount.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE) required to mitigate risks.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles or a face shield.[3][4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][2] | Use in a certified chemical fume hood.[3] Wear a NIOSH-approved respirator if a fume hood is not available.[3][4] |
| Skin and Eye Irritation | May cause skin and serious eye irritation.[5][6] | Wear tightly fitting safety goggles and appropriate protective gloves and clothing to prevent skin exposure.[2][4] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[5] | Prevent the product from entering drains.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste procedure. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used this compound and any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container.[4] Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]
2. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[4] Include the concentration and solvent if it is in a solution.
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2] The storage area should be inaccessible to unauthorized personnel.[1]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
-
Always follow all local, state, and federal regulations for hazardous waste disposal.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling 4-(Chloromethyl)benzamide
Essential Safety and Handling Guide for 4-(Chloromethyl)benzamide
This guide provides crucial safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, handling this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar benzamide derivatives and general principles of chemical safety. A conservative approach is essential to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][3] | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice.[1] Inspect gloves before use and change them frequently. | Prevents skin contact with the chemical. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[1] | Provides a barrier against accidental spills. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should ideally be done in a certified chemical fume hood.[1] Use a respirator if a fume hood is not available or if exposure limits are exceeded. | Prevents inhalation of dust particles and vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Handling:
-
Wear all required PPE before handling the chemical.
-
Carefully weigh and transfer the solid compound in a chemical fume hood to minimize dust generation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If heating is required, use a controlled heating source like a heating mantle or water bath.[1]
-
-
Post-Handling:
Disposal Plan: Step-by-Step Protocol
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[1][4]
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[1][4]
-
-
Container Labeling:
-
Storage:
-
Final Disposal:
First-Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First-Aid Measure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[6][7][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
Quantitative Data
The following data is for structurally similar compounds and should be used as a reference, adopting a conservative approach to safety.
| Property | Value | Source |
| Molecular Formula | C8H8ClNO | [9][10] |
| Molecular Weight | 169.61 g/mol | [10] |
| Appearance | White to off-white solid | [11] |
| Storage Temperature | Inert atmosphere, Room Temperature | [11] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. actylislab.com [actylislab.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C8H8ClNO | CID 458363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzamide, 4-(chloromethyl)- (9CI) | 84545-14-2 [amp.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
